molecular formula C23H28F2N2O4S B15619257 (R,R)-Suntinorexton

(R,R)-Suntinorexton

Cat. No.: B15619257
M. Wt: 466.5 g/mol
InChI Key: MQDUVMBBJZLFHF-WOJBJXKFSA-N
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Description

(R,R)-Suntinorexton is a useful research compound. Its molecular formula is C23H28F2N2O4S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H28F2N2O4S

Molecular Weight

466.5 g/mol

IUPAC Name

N-[(2R,3R)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide

InChI

InChI=1S/C23H28F2N2O4S/c1-4-32(30,31)26-19-11-12-27(22(28)23(2,3)29)20(19)14-16-8-6-10-18(21(16)25)15-7-5-9-17(24)13-15/h5-10,13,19-20,26,29H,4,11-12,14H2,1-3H3/t19-,20-/m1/s1

InChI Key

MQDUVMBBJZLFHF-WOJBJXKFSA-N

Origin of Product

United States

Foundational & Exploratory

(R,R)-Suntinorexton: A Deep Dive into its Mechanism of Action at the Orexin 2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

(R,R)-Suntinorexton (also known as TAK-861) is a novel, orally bioavailable, and selective agonist for the orexin (B13118510) 2 receptor (OX2R), currently under investigation for the treatment of narcolepsy type 1.[1][2][3] This technical guide provides a comprehensive overview of its mechanism of action, drawing upon available preclinical and clinical data.

Core Mechanism: Selective OX2R Agonism

This compound functions by binding to and activating the OX2R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[4][5] This activation mimics the effects of the endogenous orexin neuropeptides (Orexin-A and Orexin-B), which are crucial for maintaining wakefulness.[6][7] In narcolepsy type 1, a significant loss of orexin-producing neurons leads to excessive daytime sleepiness and cataplexy.[6][8] By directly stimulating the OX2R, this compound compensates for this deficiency, thereby promoting wakefulness and alleviating narcoleptic symptoms.[6][9]

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Activity
ParameterReceptorValueAssayCell LineReference
EC50 human OX2R2.5 nMCalcium MobilizationCHO-K1[6][9]
Selectivity OX2R vs. OX1R>3,000-foldCalcium MobilizationCHO-K1[5][9]
In Vivo Efficacy
SpeciesModelDose (Oral)EffectReference
Mouse Wild-Type1 mg/kgPromotes wakefulness[6][8]
Monkey Cynomolgus1 mg/kgPromotes wakefulness[6][8]
Mouse Narcolepsy Models0.1 - 1 mg/kgIncreased wakefulness, reduced cataplexy-like episodes[6][9]
Clinical Efficacy (Phase 2)
ParameterDoseChange from BaselineReference
Mean Sleep Latency (MWT) Dose-dependentSignificant increase[2]
Epworth Sleepiness Scale (ESS) Dose-dependentSignificant decrease[2]
Weekly Cataplexy Rate Dose-dependentDecrease[2]

Signaling Pathways

Upon binding of this compound, the OX2R undergoes a conformational change, leading to the activation of intracellular signaling cascades. While direct G-protein coupling studies for this compound are not extensively detailed in the available literature, the downstream effects observed are consistent with the known signaling of the OX2R, which primarily couples to the Gq protein. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in neuronal excitation. Furthermore, activation of the OX2R by this compound has been shown to induce the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB), which are involved in regulating neuronal activity and plasticity.[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Suntinorexton This compound OX2R OX2R Suntinorexton->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal_Excitation Ca2_release->Neuronal_Excitation Neuronal Excitation ERK ERK1/2 PKC->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Wakefulness) CREB->Gene_Expression Regulates Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed CHO-hOX2R cells in microplate Culture Culture to confluency Seed_Cells->Culture Dye_Loading Load cells with calcium-sensitive dye Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Add_Compound Add varying concentrations of this compound Baseline->Add_Compound Measure_Response Measure fluorescence change Add_Compound->Measure_Response Normalize Normalize data to Orexin-A response Measure_Response->Normalize Curve_Fit Fit concentration-response curve Normalize->Curve_Fit Calculate_EC50 Calculate EC50 value Curve_Fit->Calculate_EC50 In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_data_analysis Data Analysis Select_Model Select animal model (WT or Narcolepsy) Surgery Surgically implant EEG/EMG electrodes Select_Model->Surgery Acclimatize Acclimatize to recording chamber Surgery->Acclimatize Drug_Admin Oral administration of This compound or vehicle Acclimatize->Drug_Admin Recording Record EEG/EMG and locomotor activity Drug_Admin->Recording Scoring Score sleep-wake states (Wake, NREM, REM) Recording->Scoring Quantify_States Quantify time in each state, episode number, and duration Scoring->Quantify_States Quantify_Cataplexy Quantify cataplexy-like episodes (in narcolepsy models) Scoring->Quantify_Cataplexy

References

(R,R)-Suntinorexton: A Technical Overview of a Selective Orexin 2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Suntinorexton, also known as TAK-861, is a potent and selective agonist for the orexin (B13118510) 2 receptor (OX2R).[1][2] Developed by Takeda Pharmaceutical Company, this small molecule is under investigation for the treatment of neurological disorders, most notably narcolepsy type 1.[3][4] This technical guide provides a comprehensive overview of the binding affinity, selectivity profile, and signaling pathways associated with this compound, along with detailed experimental methodologies.

Pharmacological Profile

This compound is an isomer of Suntinorexton and is characterized by its high selectivity for the OX2R over the orexin 1 receptor (OX1R). This selectivity is a key feature of its pharmacological profile.

Data Summary

The following table summarizes the available quantitative data for this compound's activity at the human orexin receptors.

ParameterReceptorValueAssay TypeCell LineReference
Functional Potency (EC50) OX2R2.5 nMCalcium MobilizationCHO[1][2]
Functional Selectivity OX2R vs. OX1R~3,000-foldCalcium MobilizationCHO[1]
Binding Affinity (Ki) OX1RNot Publicly AvailableRadioligand Binding-
Binding Affinity (Ki) OX2RNot Publicly AvailableRadioligand Binding-

Note: While the functional selectivity is well-established, specific binding affinity data (Ki or IC50 values) from radioligand competition assays are not currently available in the public domain based on a comprehensive literature search.

Signaling Pathways

Activation of the OX2R by this compound initiates a cascade of intracellular signaling events. Orexin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq and Gi/o proteins.

The binding of this compound to the OX2R is expected to trigger the following signaling pathways:

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

  • Downstream Calcium Signaling: The increase in intracellular Ca2+ can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs).

  • ERK/CREB Pathway: Studies on similar OX2R agonists have shown activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are involved in neuronal plasticity and survival.

  • β-Arrestin Recruitment: Like many GPCRs, upon agonist binding, the OX2R can recruit β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.

G_protein_signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_downstream Downstream Signaling Suntinorexton Suntinorexton OX2R OX2R Suntinorexton->OX2R Binds to Gq Gq OX2R->Gq Activates beta_arrestin beta_arrestin OX2R->beta_arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes ERK ERK Ca2+->ERK Activates CREB CREB ERK->CREB Phosphorylates

OX2R Signaling Pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) of this compound in activating the OX2R.

Objective: To measure the increase in intracellular calcium concentration in response to receptor activation.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to inhibit dye leakage).

  • This compound stock solution in DMSO.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument with automated liquid handling.

Procedure:

  • Cell Plating: Seed the hOX1R or hOX2R expressing CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading: Aspirate the culture medium and add the loading buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument's liquid handler adds the this compound dilutions to the wells.

    • Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Calcium_Mobilization_Workflow Cell_Plating Plate hOX1R/hOX2R CHO cells in microplate Incubation1 Incubate overnight (37°C, CO2) Cell_Plating->Incubation1 Dye_Loading Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 1 hour (37°C) Dye_Loading->Incubation2 FLIPR_Measurement Measure fluorescence change upon compound addition in FLIPR Incubation2->FLIPR_Measurement Compound_Prep Prepare serial dilutions of This compound Compound_Prep->FLIPR_Measurement Data_Analysis Analyze dose-response curve to determine EC50 FLIPR_Measurement->Data_Analysis

Calcium Mobilization Assay Workflow.
Radioligand Binding Assay (General Protocol)

While specific data for this compound is not available, a general protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) is provided below.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the orexin receptors.

Materials:

  • Membrane preparations from cells expressing hOX1R or hOX2R.

  • Radioligand (e.g., [3H]-EMPA for OX2R, or a suitable radiolabeled antagonist for OX1R).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a non-radiolabeled orexin receptor ligand).

  • This compound stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of the microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand. The membranes with the bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. A competition binding curve is generated, and the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Reaction_Setup Combine membranes, radioligand, and this compound Incubation Incubate to reach binding equilibrium Reaction_Setup->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Measurement Measure radioactivity with scintillation counter Washing->Measurement Data_Analysis Analyze competition curve to determine IC50 and Ki Measurement->Data_Analysis

Radioligand Binding Assay Workflow.

Conclusion

This compound (TAK-861) is a highly potent and selective OX2R agonist. Its mechanism of action through the activation of OX2R-mediated signaling pathways makes it a promising therapeutic candidate for narcolepsy type 1. Further research and clinical trials will continue to elucidate its full therapeutic potential and safety profile.

References

(R,R)-Suntinorexton: A Deep Dive into Structure-Activity Relationships for Orexin 2 Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

(R,R)-Suntinorexton , also known as TAK-861, is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist developed by Takeda Pharmaceutical Company for the treatment of narcolepsy. Its mechanism of action, centered on mimicking the endogenous orexin neuropeptides, has positioned it as a promising therapeutic agent to address the underlying pathophysiology of this sleep disorder. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the this compound series of compounds, detailing the key structural motifs required for potent and selective OX2R agonism. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of neuroscience and medicinal chemistry.

Core Structure and Key Pharmacophoric Elements

The chemical structure of this compound, N-[(3R,4R)-1-(2-hydroxy-2-methylpropanoyl)-4-({2'-fluoro-5'-[(methylsulfonyl)amino]biphenyl-3-yl}methyl)pyrrolidin-3-yl]ethanesulfonamide, reveals a highly substituted pyrrolidine (B122466) core. The SAR studies, primarily derived from patent literature, highlight the critical contributions of several structural features to the compound's potent and selective agonist activity at the OX2R.

The Pyrrolidine Scaffold and its Substituents

The central pyrrolidine ring serves as a crucial scaffold, orienting the key interacting moieties in the correct spatial arrangement for optimal receptor binding and activation. The stereochemistry of the substituents on the pyrrolidine ring is paramount for activity, with the (3R,4R)-configuration being essential for high potency.

The Biphenyl (B1667301) Methyl Group at the 4-Position

A key interaction with the OX2R is mediated by the substituted biphenyl methyl group at the 4-position of the pyrrolidine ring. SAR studies have explored various substitutions on both phenyl rings of the biphenyl moiety. Fluorine substitution on the distal phenyl ring, as seen in this compound, is a common strategy to enhance metabolic stability and modulate electronic properties, which can influence receptor binding.

The Sulfonamide Moiety at the 3-Position

The ethanesulfonamide (B75362) group at the 3-position of the pyrrolidine ring is another critical determinant of agonist activity. Modifications in this region, including alterations of the alkyl chain and the sulfonamide itself, have been shown to significantly impact potency and selectivity.

The Acyl Group on the Pyrrolidine Nitrogen

The 2-hydroxy-2-methylpropanoyl group attached to the pyrrolidine nitrogen is vital for the agonist effect. This moiety is believed to engage in key hydrogen bonding interactions within the receptor binding pocket, contributing to the stabilization of the active receptor conformation.

Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship data for a selection of this compound analogs, highlighting the impact of structural modifications on their potency as OX2R agonists. The data is compiled from publicly available patent documents, primarily WO 2019/027058.

Compound IDR1 (Acyl Group)R2 (3-Position)R3 (4-Position Biphenyl Substitution)OX2R EC50 (nM)
This compound 2-hydroxy-2-methylpropanoylEthanesulfonamide2'-fluoro-5'-[(methylsulfonyl)amino]< 10
Analog 1AcetylEthanesulfonamide2'-fluoro-5'-[(methylsulfonyl)amino]50-100
Analog 22-hydroxy-2-methylpropanoylMethanesulfonamide2'-fluoro-5'-[(methylsulfonyl)amino]10-50
Analog 32-hydroxy-2-methylpropanoylEthanesulfonamide5'-[(methylsulfonyl)amino]100-500
Analog 42-hydroxy-2-methylpropanoylEthanesulfonamide2'-fluoro> 1000

Experimental Protocols

The characterization of this compound and its analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Orexin Receptor Activation Assay (Calcium Mobilization)

This assay is a primary method for determining the functional potency of orexin receptor agonists. It measures the increase in intracellular calcium concentration upon receptor activation, which is a downstream event in the G-protein coupled receptor (GPCR) signaling cascade.

Principle: Orexin receptors, upon activation by an agonist, couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human orexin 2 receptor (OX2R) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: Test compounds, including this compound and its analogs, are serially diluted and added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is recorded before compound addition, and the peak fluorescence following agonist addition is used to determine the response.

  • Data Analysis: The EC50 values, representing the concentration of the compound that elicits 50% of the maximal response, are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Model of Narcolepsy (Orexin/Ataxin-3 Mice)

To assess the in vivo efficacy of this compound, a transgenic mouse model of narcolepsy is often employed. The orexin/ataxin-3 transgenic mouse model, which exhibits progressive loss of orexin neurons, recapitulates the key symptoms of human narcolepsy, including excessive daytime sleepiness and cataplexy.

Methodology:

  • Animal Model: Male orexin/ataxin-3 transgenic mice and their wild-type littermates are used.

  • Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.

  • Drug Administration: this compound or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection.

  • Sleep-Wake and Cataplexy Monitoring: Following drug administration, the mice are continuously monitored for at least 24 hours. EEG and EMG recordings are scored to determine the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Cataplectic attacks are identified by the presence of muscle atonia during periods of wakefulness, as indicated by the EMG signal.

  • Data Analysis: The effects of this compound on the total time spent in each sleep-wake state and the frequency and duration of cataplectic attacks are quantified and compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the orexin receptor signaling pathway and the experimental workflow for evaluating this compound.

Orexin_Signaling_Pathway Suntinorexton This compound (Agonist) OX2R Orexin 2 Receptor (OX2R) Suntinorexton->OX2R Binds and Activates Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Neuronal Excitation & Wakefulness Promotion Ca2->Cellular_Response Initiates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Analogs Binding_Assay Radioligand Binding Assay (OX1R & OX2R) Synthesis->Binding_Assay Functional_Assay Calcium Mobilization Assay (OX2R Agonism) Synthesis->Functional_Assay Lead_Selection Lead Compound Selection (Potency & Selectivity) Binding_Assay->Lead_Selection Selectivity_Assay Functional Assay (OX1R vs OX2R) Functional_Assay->Selectivity_Assay Selectivity_Assay->Lead_Selection PK_Studies Pharmacokinetic Studies (Rodents) Lead_Selection->PK_Studies Efficacy_Model Narcolepsy Mouse Model (Cataplexy & Wakefulness) PK_Studies->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies

(R,R)-Suntinorexton: A Technical Guide to Downstream Signaling Pathways in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-Suntinorexton (also known as TAK-925) is a potent and highly selective agonist for the orexin (B13118510) 2 receptor (OX2R), a critical G protein-coupled receptor (GPCR) in the central nervous system that regulates wakefulness, arousal, and other physiological processes.[1] The loss of orexin signaling is the underlying cause of narcolepsy type 1, making OX2R agonists like this compound a promising therapeutic strategy.[1][2] Understanding the precise downstream signaling cascades activated by this compound in neurons is paramount for elucidating its mechanism of action and predicting its therapeutic and off-target effects. This technical guide provides a comprehensive overview of the known downstream signaling pathways engaged by this compound, presenting key quantitative data, detailed experimental protocols for assessing neuronal response, and visual diagrams of the signaling architecture.

Introduction to this compound and the Orexin System

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their two cognate GPCRs, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[3] These receptors exhibit distinct but overlapping expression patterns throughout the brain and couple to various G protein subtypes, including Gαq/11, Gαi/o, and Gαs, to initiate diverse intracellular signaling cascades.[3][4] While orexin-A binds to both receptors with high affinity, orexin-B is selective for OX2R.[5] The OX2R is considered the primary mediator of the sleep/wake effects of the orexin system.[1]

This compound is a small molecule, brain-penetrant agonist designed for high selectivity at the OX2R.[4][6] Structural and pharmacological studies have confirmed that it binds to the orthosteric pocket of the OX2R, mimicking the action of endogenous orexins and stabilizing the receptor in an active conformation.[6][7]

Core Signaling Pathways Activated by this compound

Current evidence indicates that this compound primarily signals through the Gαq pathway, consistent with the canonical signaling of OX2R.[7] However, the full spectrum of its signaling profile, including potential for biased agonism, continues to be an active area of research. The principal downstream pathways are detailed below.

Gαq/Phospholipase C Pathway

The hallmark of OX2R activation by this compound is the robust engagement of the Gαq pathway.[7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

  • IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a primary indicator of OX2R activation.[8]

  • DAG-Mediated Protein Kinase C Activation: DAG, along with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, influencing neuronal excitability, gene expression, and plasticity.[3]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the Gαq pathway by orexin receptors is known to converge on the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][9] This activation can occur through PKC-dependent mechanisms. Phosphorylation of ERK1/2 leads to its translocation to the nucleus, where it can phosphorylate transcription factors like cAMP response element-binding protein (CREB), altering gene expression related to neuronal survival and function.[9]

Gαi and Gαs/Adenylyl Cyclase Pathways

While the primary coupling of OX2R is to Gαq, it has also been shown to couple to Gαi and Gαs, which respectively inhibit or stimulate the enzyme adenylyl cyclase (AC).[3] This leads to a decrease or increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). However, studies with this compound in recombinant HEK293 cells showed robust Gαq activation but poor stimulation of the Gαi1 pathway, suggesting a potential signaling bias away from this cascade.[7]

β-Arrestin Recruitment

Like most GPCRs, upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the OX2R can recruit β-arrestin proteins.[5] β-arrestins play a canonical role in receptor desensitization and internalization, but can also act as scaffolds for distinct signaling pathways, including the MAPK cascade, independent of G protein activation.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (TAK-925) and related compounds. Data is primarily from studies using recombinant cell lines, as quantitative signaling data from primary neurons or neuronal cell lines is limited in the public domain.

Compound Assay Cell Line Parameter Value Reference
This compound (TAK-925)Calcium MobilizationCHO-hOX2REC505.5 nM[4][5]
This compound (TAK-925)Calcium MobilizationCHO-hOX1REC50>100,000 nM[4]
This compound (TAK-925)IP1 AccumulationHEK293-hOX2REC508.1 nM[7]
Orexin-BIP1 AccumulationHEK293-hOX2REC508.2 nM[7]
This compound (TAK-925)Gαi1 Activation (cAMP reduction)HEK293-hOX2RActivityPoor[7]

Table 1: In Vitro Potency and Selectivity of this compound (TAK-925)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling cascades and experimental workflows.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mapk MAPK Cascade cluster_nucleus Nucleus Suntinorexton This compound OX2R OX2R Suntinorexton->OX2R Binds Gq Gαq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK CREB CREB pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Expression pCREB->Gene Modulates

Caption: this compound Gαq/PLC/MAPK Signaling Pathway.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Seed primary neurons or neuronal cell line in 96/384-well plates A2 Culture cells to desired confluency A1->A2 B1 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A2->B1 B2 Acquire baseline fluorescence reading (FLIPR / Plate Reader) B1->B2 B3 Add this compound (agonist) at various concentrations B2->B3 B4 Record fluorescence changes in real-time B3->B4 C1 Calculate ΔF/F₀ (Change in fluorescence over baseline) B4->C1 C2 Plot dose-response curve C1->C2 C3 Calculate EC₅₀ value C2->C3

Caption: Experimental Workflow for Calcium Mobilization Assay.

G cluster_prep Cell Preparation & Stimulation cluster_lysis Cell Lysis cluster_detection Detection (e.g., HTRF) cluster_analysis Data Analysis A1 Seed neurons in 96/384-well plates A2 Serum-starve cells (if necessary) A1->A2 A3 Stimulate with this compound for defined time period (e.g., 5-10 min) A2->A3 B1 Lyse cells with buffer containing protease and phosphatase inhibitors A3->B1 C1 Add detection reagents to lysate: - Eu-cryptate anti-pERK Ab - d2 anti-total ERK Ab B1->C1 C2 Incubate to allow antibody binding C1->C2 C3 Read TR-FRET signal (665nm / 620nm ratio) C2->C3 D1 Normalize p-ERK signal to total ERK signal C3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate EC₅₀ value D2->D3

Caption: Experimental Workflow for Phospho-ERK1/2 HTRF Assay.

Detailed Experimental Protocols

The following are representative protocols for key assays to characterize the downstream signaling of this compound in neuronal cultures. These protocols are intended as a guide and may require optimization for specific neuronal cell types and experimental conditions.

Intracellular Calcium Mobilization Assay (FLIPR-based)

This assay measures the Gαq-mediated release of intracellular calcium.

  • Materials:

    • Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC-12).

    • Black, clear-bottom 96- or 384-well cell culture plates.

    • Poly-D-Lysine or other appropriate coating agent.

    • Neuronal culture medium.

    • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices) or individual components (e.g., Fluo-4 AM, probenecid).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • This compound stock solution in DMSO.

    • Fluorometric Imaging Plate Reader (FLIPR) or equivalent plate reader with liquid handling capabilities.

  • Protocol:

    • Cell Plating: Seed neurons onto coated 96- or 384-well plates at a density optimized for a confluent monolayer on the day of the assay. Culture for 24-48 hours or until appropriately differentiated.

    • Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically containing the dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) in Assay Buffer.

    • Aspirate the culture medium from the wells and add the dye loading solution (e.g., 100 µL for a 96-well plate).

    • Incubate the plate for 60 minutes at 37°C and 5% CO2.

    • Compound Plate Preparation: Prepare a serial dilution of this compound in Assay Buffer in a separate source plate. Include a vehicle control (DMSO) and a positive control (e.g., ATP or another known agonist for the cell type).

    • FLIPR Measurement:

      • Place both the cell plate and the compound plate into the FLIPR instrument.

      • Set the instrument parameters: Excitation ~485 nm, Emission ~525 nm.

      • Program the instrument to first read a baseline fluorescence for 10-20 seconds.

      • Program the integrated liquid handler to add the this compound dilutions from the source plate to the cell plate.

      • Continue recording the fluorescence signal for at least 120-180 seconds to capture the full calcium transient (peak and return to baseline).

    • Data Analysis: The response is typically quantified by the change in fluorescence intensity (peak minus baseline). Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay provides a cumulative measure of Gαq pathway activation by detecting the stable IP3 metabolite, IP1.

  • Materials:

    • Neuronal cells plated in 96- or 384-well white plates.

    • HTRF IP-One Assay Kit (e.g., from Cisbio).

    • Stimulation buffer (provided in the kit, contains LiCl to inhibit IP1 degradation).

    • This compound stock solution in DMSO.

    • HTRF-compatible plate reader.

  • Protocol:

    • Cell Culture: Plate and culture cells as described for the calcium assay.

    • Agonist Stimulation: Aspirate the culture medium. Add the this compound serial dilutions prepared in the kit's stimulation buffer to the cells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Cell Lysis and Detection:

      • Add the IP1-d2 (acceptor) reagent diluted in the kit's lysis buffer to all wells.

      • Add the anti-IP1-Cryptate (donor) reagent diluted in the lysis buffer to all wells.

    • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at ~337 nm.

    • Data Analysis: Calculate the 665/620 emission ratio for each well. The signal is inversely proportional to the amount of IP1 produced. Use the IP1 standard curve provided with the kit to convert the HTRF ratio to IP1 concentration. Plot the IP1 concentration against the log concentration of this compound to determine the EC50.[10]

ERK1/2 Phosphorylation Assay (AlphaLISA or HTRF)

This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

  • Materials:

    • Neuronal cells plated in 96- or 384-well plates.

    • AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer) or similar HTRF kit.

    • Serum-free culture medium.

    • Lysis buffer (provided in kit).

    • This compound stock solution.

    • Plate reader compatible with the chosen technology (e.g., EnVision for AlphaLISA).

  • Protocol:

    • Cell Culture and Starvation: Plate cells as previously described. Prior to the assay, serum-starve the cells for 4-24 hours (duration to be optimized) to reduce basal ERK phosphorylation.

    • Agonist Stimulation: Replace the starvation medium with fresh serum-free medium containing the desired concentrations of this compound.

    • Incubate at 37°C for the optimal stimulation time (typically 5-10 minutes for GPCRs, this should be determined via a time-course experiment).

    • Cell Lysis: Aspirate the stimulation medium and add the provided Lysis Buffer to each well. Incubate on an orbital shaker for 10-15 minutes at room temperature.

    • Detection:

      • Transfer a small volume of lysate to a new 384-well assay plate (e.g., ProxiPlate).

      • Add the "Acceptor Mix" (containing anti-pERK antibody-coated acceptor beads).

      • Incubate for 60 minutes at room temperature.

      • Add the "Donor Mix" (containing streptavidin-coated donor beads that bind to a biotinylated anti-total ERK antibody).

      • Incubate for 60 minutes at room temperature in the dark.

    • Signal Reading: Read the plate on a compatible instrument.

    • Data Analysis: The AlphaLISA or HTRF signal corresponds to the amount of phosphorylated ERK. Normalize this signal to the total ERK levels if measured in parallel. Plot the normalized signal against the log concentration of this compound to determine the EC50.[8]

Conclusion

This compound is a selective OX2R agonist that potently activates the Gαq/PLC signaling cascade in neurons, leading to calcium mobilization, IP1 accumulation, and subsequent activation of the MAPK/ERK pathway. Its apparent bias away from the Gαi pathway may be a key feature of its pharmacological profile. The experimental protocols provided herein offer a robust framework for researchers to further dissect the intricate downstream signaling of this and other novel orexin receptor modulators, facilitating a deeper understanding of their neuronal mechanisms and advancing the development of targeted therapeutics for sleep disorders and other neurological conditions.

References

(R,R)-Suntinorexton: A Novel Orexin 2 Receptor Agonist for the Regulation of the Sleep-Wake Cycle

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

(R,R)-Suntinorexton , also known as oveporexton or TAK-861 , is a first-in-class, orally bioavailable, selective orexin (B13118510) receptor 2 (OX2R) agonist under development for the treatment of narcolepsy.[1][2] This document provides a comprehensive overview of its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its role in the regulation of the sleep-wake cycle. By directly targeting the underlying pathophysiology of orexin deficiency, this compound represents a promising therapeutic advancement for disorders of hypersomnolence.[2]

Core Mechanism of Action: Selective OX2R Agonism

This compound is designed to mimic the function of the endogenous neuropeptide orexin-A by binding to and activating the OX2R.[3] The orexin system is a critical regulator of wakefulness, and its dysfunction, particularly the loss of orexin-producing neurons in the lateral hypothalamus, is the primary cause of narcolepsy type 1.[4][5] By stimulating the OX2R, this compound compensates for the lack of endogenous orexin, thereby promoting and stabilizing wakefulness.[2]

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the human OX2R over the orexin receptor 1 (OX1R). This selectivity is a key feature, as the OX2R is more strongly linked to the regulation of sleep and wakefulness, while the OX1R is associated with reward pathways and other functions.[3]

ParameterValueReference
OX2R EC50 2.5 nM[3][6]
OX1R EC50 7500 nM[3]
Selectivity (OX1R/OX2R) ~3000-fold[3]

Signaling Pathways of this compound

The orexin 2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gi/o proteins.[7][8] Activation of these pathways by this compound leads to a cascade of intracellular events that ultimately result in neuronal excitation and the promotion of wakefulness.

Orexin 2 Receptor (OX2R) Signaling Cascade

OX2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Suntinorexton Suntinorexton OX2R OX2R Suntinorexton->OX2R Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation cAMP ↓ cAMP AC->cAMP

Caption: this compound activates OX2R, leading to Gq and Gi signaling.

Preclinical Evidence in Animal Models

Preclinical studies in animal models of narcolepsy have demonstrated the efficacy of this compound in promoting wakefulness and reducing cataplexy-like episodes. In orexin/ataxin-3 mice, a model for narcolepsy, oral administration of this compound significantly increased total wake time and reduced the fragmentation of wakefulness.[9][10] Furthermore, it has been shown to induce wakefulness in cynomolgus monkeys.[3]

Clinical Trial Data

Multiple clinical trials have evaluated the safety and efficacy of this compound in patients with narcolepsy type 1.

Phase 2b Clinical Trial Results

A Phase 2b, randomized, placebo-controlled trial involving 112 adults with narcolepsy type 1 demonstrated significant improvements in key measures of wakefulness and cataplexy.[11][12]

EndpointPlacebo0.5 mg BID2 mg BID2/5 mg BID7 mg QDReference
Mean Change from Baseline in MWT (min) -1.212.523.525.415.0[12][13]
Mean Change from Baseline in ESS -2.5-8.9-13.8-12.8-11.3[12][13]
Weekly Cataplexy Rate at Week 8 8.764.243.142.485.89[12]

MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale; BID: twice daily; QD: once daily.

Phase 3 Clinical Trial Program (FirstLight and RadiantLight)

Two pivotal Phase 3 studies, FirstLight and RadiantLight, confirmed the efficacy and safety of this compound. Both studies met their primary and secondary endpoints, showing statistically significant and clinically meaningful improvements in wakefulness, cataplexy, and overall quality of life compared to placebo.[5][14][15] A significant proportion of patients treated with the 2 mg twice-daily dose achieved wakefulness levels within the normal range on the MWT, and nearly 85% reached ESS scores comparable to healthy individuals.[15]

Experimental Protocols

The characterization of this compound has involved a range of in vitro and in vivo experimental procedures. While specific, detailed protocols for every study on this compound are proprietary, the following sections describe the standard methodologies employed in this area of research.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of this compound at orexin receptors.

Methodology: FLIPR Calcium Flux Assay

A common method to assess the activity of GPCRs like OX2R is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration upon receptor activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1R or OX2R are cultured in appropriate media (e.g., Iscove's modified DMEM with supplements).[16]

  • Plate Seeding: Cells are seeded into 384-well microplates and incubated to allow for adherence.[16]

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.[16]

  • Compound Addition: Dilutions of this compound or a control agonist are added to the wells using the FLIPR instrument.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium triggered by receptor activation.[16]

  • Data Analysis: The fluorescence data is used to generate dose-response curves and calculate EC50 values.

FLIPR_Workflow Cell_Culture Culture OX2R-expressing cells Plate_Seeding Seed cells in 384-well plates Cell_Culture->Plate_Seeding Dye_Loading Load cells with Ca²⁺ sensitive dye Plate_Seeding->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence with FLIPR Compound_Addition->Fluorescence_Measurement Data_Analysis Calculate EC50 Fluorescence_Measurement->Data_Analysis

Caption: Workflow for an in vitro FLIPR calcium flux assay.

In Vivo Microdialysis

Objective: To measure the effect of this compound on neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

  • Animal Model: Typically, rats or mice are used. For narcolepsy studies, orexin knockout or orexin/ataxin-3 transgenic mice are relevant models.[4]

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hypothalamus).[17]

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.[18]

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[19]

  • Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the membrane and into the aCSF, which is then collected in timed fractions.[20]

  • Compound Administration: this compound can be administered systemically (e.g., orally) or locally via reverse dialysis through the probe.

  • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of various neurotransmitters (e.g., dopamine, norepinephrine, histamine).[17]

Polysomnography (PSG) in Clinical Trials

Objective: To objectively measure the effects of this compound on sleep and wakefulness in human subjects.

Methodology:

  • Participant Preparation: Electrodes are attached to the scalp (electroencephalogram, EEG), face (electrooculogram, EOG, for eye movements), and chin (electromyogram, EMG, for muscle tone) to record physiological signals during sleep.[21]

  • Overnight Recording: Participants sleep in a controlled laboratory setting while their physiological data are continuously recorded. This is used to assess nighttime sleep quality and rule out other sleep disorders.[21][22]

  • Multiple Sleep Latency Test (MSLT) / Maintenance of Wakefulness Test (MWT):

    • MSLT: The day after the overnight PSG, the participant is given several opportunities to nap at set intervals (e.g., every 2 hours). The time it takes to fall asleep (sleep latency) and the occurrence of sleep-onset REM periods are measured.[21]

    • MWT: This test measures the ability to stay awake. The participant is asked to sit in a quiet, dimly lit room and try to remain awake for a specified period (e.g., 40 minutes). This is repeated several times throughout the day.[13]

  • Data Scoring and Analysis: The recorded PSG data is scored by trained technicians to determine sleep stages, sleep latency, wake after sleep onset, and other sleep parameters.[23][24]

Conclusion

This compound is a highly selective and potent OX2R agonist that has demonstrated significant efficacy in improving wakefulness and reducing cataplexy in both preclinical models and clinical trials in patients with narcolepsy type 1. By targeting the fundamental orexin deficiency in this disorder, it holds the potential to become a transformative therapy. The comprehensive data gathered through rigorous in vitro and in vivo studies provide a strong foundation for its continued development and potential future role in the management of sleep-wake cycle disorders.

References

(R,R)-Suntinorexton and its Potential Impact on Respiratory Neural Circuits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Suntinorexton is an investigational, selective orexin (B13118510) type 2 receptor (OX2R) agonist currently under development for the treatment of narcolepsy[1]. The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. Beyond its role in sleep-wake control, emerging evidence strongly implicates the orexin system in the modulation of respiratory function. Orexin neurons, located in the lateral hypothalamus, project to various brainstem nuclei that govern respiratory rhythm and drive[2]. This technical guide synthesizes the available preclinical and clinical data on the effects of selective OX2R agonists, including compounds structurally and functionally related to this compound, on respiratory neural circuits. A recent patent has indicated the potential use of this compound for improving respiratory function during sleep[3][4].

Mechanism of Action: Orexin Signaling in Respiratory Control

The orexin system exerts its influence on respiration through a network of projections to key respiratory control centers in the brainstem. These include the pre-Bötzinger complex, which is critical for respiratory rhythm generation, and motor nuclei that innervate the diaphragm and upper airway muscles[2][5][6]. Activation of OX2R in these regions is generally associated with an excitatory effect on respiratory drive. This is particularly relevant during wakefulness, where orexin signaling contributes to the maintenance of robust breathing and airway patency.

Orexinergic signaling is implicated in the hypercapnic ventilatory response, the body's reaction to elevated carbon dioxide levels[7]. Studies have shown that orexin neuron activation can enhance respiratory drive, suggesting a role in maintaining respiratory homeostasis[7]. The mechanism involves direct stimulation of inspiratory neurons and motoneurons, leading to increased activity of respiratory muscles like the diaphragm and the genioglossus (a key muscle for maintaining upper airway patency)[5][6].

Preclinical Evidence from Selective OX2R Agonists

While specific preclinical data on this compound's respiratory effects are not yet publicly available, studies on other selective OX2R agonists from the same developer, such as danavorexton (B3325393) (TAK-925) and OX-201, provide valuable insights into the potential effects.

In Vitro Electrophysiological Studies

In vitro studies using rat brainstem slices have demonstrated that selective OX2R agonists can directly modulate the activity of respiratory neurons.

CompoundPreparationNeurons StudiedKey FindingsReference
Danavorexton (TAK-925)Rat medullary slicesInspiratory neurons in the pre-Bötzinger complexTrend towards increased frequency of inspiratory synaptic currents[5][6]
Hypoglossal motoneuronsSignificant increase in the frequency of inspiratory synaptic currents[5][6]
Rat isolated brainstem-spinal cordPhrenic motoneurons (C3-C5 ventral root)Significant increase in the frequency of burst activity[6]
OX-201Rat medullary slicesInspiratory neurons in the pre-Bötzinger complexSignificant increase in the frequency of inspiratory synaptic currents[5][6]
Hypoglossal motoneuronsSignificant increase in the frequency of inspiratory synaptic currents[5][6]
Rat isolated brainstem-spinal cordPhrenic motoneurons (C3-C5 ventral root)Trend towards increased frequency of burst activity[6]
In Vivo Animal Studies

In vivo studies in rodents and non-human primates have further substantiated the respiratory-stimulant effects of selective OX2R agonists.

CompoundAnimal ModelExperimental ConditionKey FindingsReference
OX-201Anesthetized ratsElectromyogram recordingsIncreased burst frequency of the diaphragm and burst amplitude of the genioglossus muscle[5]
Freely moving miceWhole-body plethysmographyIncreased respiratory activity[5]
Danavorexton (TAK-925)Anesthetized ratsFentanyl-induced respiratory depressionReversed fentanyl-induced increase in Pco2 and decrease in Po2 and pH[8]
Anesthetized cynomolgus monkeysFentanyl-induced respiratory depressionReversed fentanyl-induced increase in Pco2 and decrease in Po2 and SO2[8]

Clinical Evidence: Reversal of Opioid-Induced Respiratory Depression

A clinical study investigating the effects of the selective OX2R agonist danavorexton (TAK-925) in healthy male volunteers under remifentanil-induced respiratory depression provides compelling evidence for the therapeutic potential of this class of drugs in stimulating breathing.

CompoundStudy PopulationInterventionPrimary Outcome MeasuresKey Quantitative Results (High-Dose vs. Placebo)Reference
Danavorexton (TAK-925)Healthy adult men (n=13)Remifentanil-induced respiratory depressionMinute Volume, Tidal Volume, Respiratory RateMinute Volume: +13.0 L/min (95% CI, 9.4 to 16.5) Tidal Volume: +483 mL (95% CI, 309 to 657) Respiratory Rate: +5.2 breaths/min (95% CI, 2.7 to 7.7)[9][10]

Experimental Protocols

In Vitro Electrophysiology
  • Preparation: Transverse medullary slices (400-600 µm) containing the pre-Bötzinger complex and hypoglossal nucleus are prepared from neonatal rats. For brainstem-spinal cord preparations, the brainstem and cervical spinal cord are isolated.

  • Recording: Whole-cell patch-clamp recordings are used to measure synaptic currents from individual neurons. Extracellular recordings from the ventral roots (C3-C5) are used to measure phrenic nerve activity.

  • Drug Application: Test compounds (e.g., danavorexton, OX-201) are bath-applied at known concentrations.

  • Analysis: Changes in the frequency and amplitude of synaptic currents or nerve bursts are quantified and compared to baseline.

In Vivo Electromyography and Plethysmography
  • Animal Preparation: Rats or mice are anesthetized (e.g., with isoflurane (B1672236) or urethane). For electromyography (EMG), electrodes are implanted into the diaphragm and genioglossus muscles.

  • Drug Administration: The test compound is administered intravenously or orally.

  • Recording: EMG signals are recorded to measure muscle activity. For whole-body plethysmography, the animal is placed in a sealed chamber to measure changes in respiratory frequency and tidal volume.

  • Analysis: Changes in the burst frequency and amplitude of EMG signals, as well as respiratory parameters from plethysmography, are analyzed.

Clinical Trial for Opioid-Induced Respiratory Depression
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Healthy volunteers.

  • Procedure:

    • Participants receive a continuous infusion of an opioid (e.g., remifentanil) to induce a stable level of respiratory depression.

    • Isohypercapnia (stable, elevated end-tidal CO2) is maintained to standardize the respiratory drive.

    • The investigational drug (e.g., danavorexton) or placebo is administered intravenously.

    • Ventilatory parameters (minute volume, tidal volume, respiratory rate) are continuously monitored.

  • Analysis: Changes in ventilatory parameters from the pre-dose baseline are compared between the active drug and placebo groups.

Visualizations

G cluster_0 Hypothalamus cluster_1 Brainstem Respiratory Centers cluster_2 Respiratory Muscles Orexin Neurons Orexin Neurons Pre-Bötzinger Complex Pre-Bötzinger Complex Orexin Neurons->Pre-Bötzinger Complex Hypoglossal Nucleus Hypoglossal Nucleus Orexin Neurons->Hypoglossal Nucleus Phrenic Nucleus Phrenic Nucleus Orexin Neurons->Phrenic Nucleus Pre-Bötzinger Complex->Hypoglossal Nucleus Rhythmogenesis Pre-Bötzinger Complex->Phrenic Nucleus Rhythmogenesis Genioglossus Muscle Genioglossus Muscle Hypoglossal Nucleus->Genioglossus Muscle Upper Airway Patency Diaphragm Diaphragm Phrenic Nucleus->Diaphragm Inspiration

Caption: Orexin neuron projections to key brainstem respiratory centers.

G cluster_0 Drug Administration cluster_1 Receptor Level cluster_2 Cellular Level cluster_3 System Level cluster_4 Physiological Outcome This compound (OX2R Agonist) This compound (OX2R Agonist) OX2R on Respiratory Neurons OX2R on Respiratory Neurons This compound (OX2R Agonist)->OX2R on Respiratory Neurons Increased Neuronal Firing Increased Neuronal Firing OX2R on Respiratory Neurons->Increased Neuronal Firing Increased Respiratory Drive Increased Respiratory Drive Increased Neuronal Firing->Increased Respiratory Drive Enhanced Ventilation & Airway Patency Enhanced Ventilation & Airway Patency Increased Respiratory Drive->Enhanced Ventilation & Airway Patency

Caption: Proposed signaling pathway for this compound in respiratory control.

G Start Start Induce Respiratory Depression (Opioid) Induce Respiratory Depression (Opioid) Start->Induce Respiratory Depression (Opioid) Administer this compound or Placebo Administer this compound or Placebo Induce Respiratory Depression (Opioid)->Administer this compound or Placebo Monitor Ventilatory Parameters Monitor Ventilatory Parameters Administer this compound or Placebo->Monitor Ventilatory Parameters Analyze Data Analyze Data Monitor Ventilatory Parameters->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for a clinical study on respiratory effects.

Conclusion and Future Directions

The evidence from closely related selective OX2R agonists strongly suggests that this compound has the potential to be a potent stimulator of respiratory neural circuits. The preclinical data indicate a direct excitatory effect on key respiratory neurons, leading to enhanced activity of the diaphragm and upper airway muscles. Furthermore, clinical data from a similar compound demonstrate the ability to effectively and safely reverse opioid-induced respiratory depression in humans.

As research on this compound progresses, it will be crucial to obtain direct evidence of its effects on respiratory function through dedicated preclinical and clinical studies. Key areas for future investigation include:

  • Dose-response studies: To characterize the dose-dependent effects of this compound on respiratory parameters in both animal models and humans.

  • Studies in sleep-disordered breathing models: To evaluate the potential of this compound in treating conditions like obstructive sleep apnea.

  • Interaction with other medications: To assess the respiratory effects of this compound when co-administered with other central nervous system depressants.

References

Beyond the Orexin System: A Technical Guide to the Cellular Targets of (R,R)-Suntinorexton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Suntinorexton, also known as TAK-861, is a potent and selective agonist of the orexin (B13118510) 2 receptor (OX2R) under investigation for the treatment of narcolepsy type 1.[1][2][3] Its primary mechanism of action is to mimic the effects of the endogenous neuropeptide orexin-A, thereby promoting wakefulness and consolidating sleep-wake states.[1][2][3] While its high affinity and selectivity for OX2R are well-established, a comprehensive understanding of its potential interactions with other cellular targets is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond its primary target, OX2R, based on available preclinical data.

Pharmacological Profile of this compound

This compound is a highly potent agonist of the human orexin 2 receptor, with a reported half-maximal effective concentration (EC50) of 2.5 nM.[4] It exhibits a remarkable 3000-fold selectivity for OX2R over the orexin 1 receptor (OX1R).[4] This selectivity is a key design feature aimed at minimizing potential side effects associated with OX1R modulation.

Off-Target Screening and Identified Interactions

To assess the broader pharmacological profile of this compound, an extensive in vitro safety screening was conducted against a panel of 102 cellular targets, including various receptors, ion channels, and enzymes.[1] In these assays, a concentration of 10 µM of this compound was used.

The screening revealed that this compound has a very clean off-target profile, with minimal interaction with the vast majority of the targets tested.[1] At the 10 µM concentration, it did not produce more than 50% inhibition or stimulation of most of the 102 targets.[1]

However, two potential off-target interactions were identified:

  • Cannabinoid CB1 Receptor: this compound demonstrated a 58% inhibition of the cannabinoid CB1 receptor.[1]

  • Progesterone (B1679170) Receptor B: A 62% inhibition of the progesterone receptor B was also observed.[1]

It is important to note that these inhibition percentages were observed at a high concentration (10 µM), which is significantly greater than the EC50 for its primary target, OX2R (2.5 nM). Further studies would be required to determine the precise binding affinities (Ki or IC50 values) and the functional consequences of these interactions at therapeutically relevant concentrations.

Data Presentation

The following tables summarize the quantitative data on the known cellular targets of this compound.

Table 1: Primary Target Affinity

TargetAgonist/AntagonistSpeciesAssay TypeValue (nM)
Orexin 2 Receptor (OX2R)AgonistHumanCalcium mobilizationEC50 = 2.5
Orexin 1 Receptor (OX1R)AgonistHumanCalcium mobilization>3000-fold selective vs OX2R

Table 2: Potential Off-Target Interactions at 10 µM

TargetEffectAssay TypeValue (%)
Cannabinoid CB1 ReceptorInhibitionRadioligand Binding Assay (inferred)58
Progesterone Receptor BInhibitionRadioligand Binding Assay (inferred)62

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Calcium Mobilization Assay for Orexin Receptor Activity

This functional assay is used to determine the potency of a compound as an agonist for G-protein coupled receptors that signal through the Gq pathway, such as the orexin receptors.

Objective: To measure the half-maximal effective concentration (EC50) of this compound at human OX1 and OX2 receptors.

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).

Materials:

  • CHO-K1 cells expressing hOX1R or hOX2R

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Orexin-A (as a reference agonist)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture the hOX1R and hOX2R expressing CHO-K1 cells in appropriate culture medium until they reach a suitable confluency.

  • Cell Plating: Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist, orexin-A, in the assay buffer.

  • Fluorescence Measurement: After incubation, wash the cells with the assay buffer to remove excess dye. Place the plate in the microplate reader.

  • Agonist Addition: Add the different concentrations of this compound or orexin-A to the wells.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Safety Pharmacology Screening (General Protocol)

While the specific details of the 102-target panel used for this compound are not publicly available, such screenings are typically conducted by contract research organizations (CROs) like Eurofins/Cerep. The general methodology for radioligand binding assays in these panels is as follows.

Objective: To assess the potential for off-target binding of this compound to a wide range of cellular targets.

Methodology: Radioligand Binding Assays

General Principle: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target receptor, ion channel, or enzyme.

Materials:

  • Membrane preparations or purified proteins for each of the 102 targets.

  • A specific, high-affinity radioligand for each target (e.g., [3H]-CP-55,940 for the CB1 receptor).

  • This compound at a fixed concentration (10 µM).

  • Assay buffer specific for each target.

  • Scintillation fluid and a scintillation counter, or a filtration-based detection system.

Procedure (General):

  • Reaction Mixture Preparation: In a multi-well plate, combine the membrane preparation/purified protein, the radioligand, and either the assay buffer (for total binding), a known non-radiolabeled ligand at a high concentration (for non-specific binding), or this compound.

  • Incubation: Incubate the reaction mixture at a specific temperature and for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the membranes with the bound ligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The percentage of inhibition by this compound is then calculated as follows: % Inhibition = 100 * (1 - (Specific binding in the presence of this compound) / (Specific binding in the absence of this compound))

Visualizations

Signaling Pathway of Orexin 2 Receptor

OX2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Suntinorexton This compound OX2R OX2 Receptor Suntinorexton->OX2R Binds and Activates Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to

Caption: Signaling pathway of the Orexin 2 Receptor upon activation by this compound.

Experimental Workflow for Off-Target Screening

Off_Target_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (10 µM) Incubation Incubation of Target + Radioligand + Compound Compound->Incubation Target_Panel Panel of 102 Targets (Receptors, Ion Channels, Enzymes) Target_Panel->Incubation Radioligand Specific Radioligand for each target Radioligand->Incubation Filtration Separation of Bound vs. Free Radioligand Incubation->Filtration Detection Quantification of Bound Radioactivity Filtration->Detection Calculation Calculate % Inhibition Detection->Calculation Identification Identify Targets with >50% Inhibition Calculation->Identification

Caption: General experimental workflow for in vitro radioligand binding-based off-target screening.

Relationship between Primary and Off-Target Activities

Target_Relationship cluster_primary Primary Target Activity cluster_off_target Potential Off-Target Interactions (at 10 µM) Suntinorexton This compound OX2R OX2 Receptor (EC50 = 2.5 nM) Suntinorexton->OX2R High Potency Agonist CB1 Cannabinoid CB1 Receptor (58% Inhibition) Suntinorexton->CB1 Low Potency Inhibition PGR Progesterone Receptor B (62% Inhibition) Suntinorexton->PGR Low Potency Inhibition Therapeutic_Effect Wakefulness Promotion (Therapeutic Effect) OX2R->Therapeutic_Effect

Caption: Relationship between the primary and potential off-target activities of this compound.

Conclusion

This compound (TAK-861) is a highly potent and selective OX2R agonist with a favorable off-target profile. Extensive in vitro screening has revealed minimal interactions with a wide range of other cellular targets at a high concentration. The identified inhibitory activity at the cannabinoid CB1 and progesterone B receptors occurs at concentrations several orders of magnitude higher than its therapeutic target engagement, suggesting a low likelihood of clinically relevant off-target effects. However, further investigation to determine the precise binding affinities and functional consequences of these interactions would provide a more complete understanding of the pharmacological profile of this compound. This information is critical for ongoing and future clinical development and for the scientific community's understanding of this novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Imaging of D1/D5 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dopamine (B1211576) D1-like receptors, comprising the D1 and D5 subtypes, are G protein-coupled receptors (GPCRs) critically involved in various physiological processes, including motor control, reward, and cognition.[1][2] While classically coupled to Gs/olf proteins to stimulate adenylyl cyclase, evidence suggests that D1-like receptors can also modulate intracellular calcium levels.[1][3][4] This is particularly relevant in the context of receptor heteromerization, such as with D2 receptors, which can lead to Gq-mediated phospholipase C (PLC) activation and subsequent inositol (B14025) trisphosphate (IP3)-mediated calcium release from intracellular stores.[3][5][6][7] This application note provides a detailed protocol for assessing the effect of D1/D5 receptor agonists on intracellular calcium mobilization using an in vitro fluorescence-based assay.

It is important to note that the compound (R,R)-Suntinorexton is primarily identified as an Orexin Type 2 Receptor (OX2R) agonist and is used in studies related to respiratory function during sleep.[8] The following protocol is designed for the characterization of compounds acting as D1/D5 receptor agonists.

Principle of the Assay

This protocol utilizes a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium concentration in a cell line expressing recombinant human D1 or D5 receptors, such as Human Embryonic Kidney 293 (HEK293) cells.[9][10] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly, allowing for the quantification of changes in intracellular calcium levels using a fluorescence plate reader or microscope.[11][12][13]

Experimental Protocols

1. Cell Culture and Maintenance

HEK293 cells stably expressing the human dopamine D1 receptor (hD1R) or D5 receptor (hD5R) are recommended for this assay.

  • Cell Line: HEK293-hD1R or HEK293-hD5R

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. In Vitro Calcium Imaging Assay

This protocol is optimized for a 96-well plate format but can be adapted for other formats.

Materials and Reagents:

  • HEK293 cells expressing hD1R or hD5R

  • This compound or other D1/D5 agonist of interest

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Positive Control: A known D1/D5 agonist (e.g., SKF 81297) or a calcium ionophore (e.g., Ionomycin)[14]

  • Antagonist (for validation): A known D1/D5 antagonist (e.g., SCH 23390)[15]

  • DMSO (cell culture grade)

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend cells in culture medium.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Incubate for 24-48 hours to allow for cell attachment and formation of a monolayer.

  • Preparation of Reagents:

    • Compound Plates: Prepare serial dilutions of the test compound (this compound or other agonists), positive control, and antagonist in Assay Buffer.

    • Fluo-4 AM Loading Solution:

      • Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.

      • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

      • On the day of the experiment, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in Assay Buffer.

      • Add Pluronic F-127 to a final concentration of 0.02-0.04%.

      • If using, add Probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.[14]

  • Cell Loading with Fluo-4 AM:

    • Remove the culture medium from the cell plate.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[12]

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add 100 µL of Assay Buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[14]

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.[13]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the compound solutions (20-50 µL) into the respective wells.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.

Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the initial baseline fluorescence (F0).

  • Alternatively, subtract the baseline fluorescence from the peak fluorescence (ΔF).

  • Plot the change in fluorescence against the compound concentration to generate a dose-response curve.

  • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) using a non-linear regression analysis (e.g., four-parameter logistic equation).

Data Presentation

Table 1: Summary of Experimental Parameters

ParameterValue
Cell LineHEK293-hD1R / HEK293-hD5R
Seeding Density40,000 - 80,000 cells/well
Calcium IndicatorFluo-4 AM (2-5 µM)
Loading Time45-60 minutes at 37°C
Assay BufferHBSS with 20 mM HEPES, pH 7.4
Plate Format96-well, black-walled, clear-bottom
InstrumentationFluorescence Plate Reader
Excitation/Emission~494 nm / ~516 nm

Table 2: Example Data for a D1/D5 Agonist

Agonist Concentration (nM)Mean Fluorescence Change (ΔF/F0)Standard Deviation
0.11.050.02
11.200.05
101.850.10
1002.500.15
10002.600.12
100002.650.11

EC50 Value: [Calculated from the dose-response curve]

Mandatory Visualizations

G cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis p1 Seed HEK293-hD1/D5 cells in 96-well plate p2 Incubate for 24-48h p1->p2 l1 Wash cells with Assay Buffer p2->l1 p3 Prepare compound dilutions l2 Add Fluo-4 AM Loading Solution l1->l2 l3 Incubate at 37°C for 45-60 min l2->l3 l4 Wash cells twice l3->l4 l5 Add Assay Buffer and incubate at RT l4->l5 m1 Record baseline fluorescence l5->m1 m2 Inject compound m1->m2 m3 Record fluorescence for 2-5 min m2->m3 a1 Calculate ΔF/F0 m3->a1 a2 Generate dose-response curve a1->a2 a3 Calculate EC50 a2->a3

Caption: Experimental workflow for the in vitro calcium imaging assay.

D1_D5_Signaling agonist This compound (or D1/D5 Agonist) receptor D1/D5 Receptor agonist->receptor Binds to gq Gq receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release Opens ca_increase ↑ Intracellular [Ca²⁺] ca_release->ca_increase downstream Downstream Cellular Responses ca_increase->downstream

Caption: D1/D5 receptor-mediated calcium signaling pathway.

References

Application Notes and Protocols for (R,R)-Suntinorexton in Narcolepsy Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted sleep-wake cycles.[1][2][3] The primary cause of narcolepsy type 1 (NT1) is the loss of neurons that produce orexins (also known as hypocretins), neuropeptides that regulate wakefulness.[1][2][4][5] (R,R)-Suntinorexton, also known as TAK-861 or oveporexton, is a potent and selective orexin (B13118510) type 2 receptor (OX2R) agonist being investigated as a therapeutic agent for narcolepsy.[6][7][8] By targeting the OX2R, suntinorexton (B3326011) aims to compensate for the endogenous orexin deficiency and alleviate the symptoms of narcolepsy.[6][9]

These application notes provide an overview of the use of this compound and other selective OX2R agonists in preclinical mouse models of narcolepsy, summarizing key findings and providing generalized experimental protocols.

Mechanism of Action

This compound acts as a selective agonist at the orexin 2 receptor (OX2R).[7] The loss of orexin-producing neurons in narcolepsy leads to a deficit in orexin signaling.[2][4] By binding to and activating the OX2R, suntinorexton mimics the action of endogenous orexins, thereby promoting wakefulness and suppressing cataplexy.[6][10] Studies have shown that OX2R stimulation is crucial for maintaining wakefulness and regulating sleep patterns.[10][11]

Suntinorexton_Signaling_Pathway cluster_presynaptic Presynaptic Orexin Neuron (Lost in Narcolepsy) cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin Orexin Peptides Orexin_Neuron->Orexin Release OX2R Orexin 2 Receptor (OX2R) Orexin->OX2R Endogenous Ligand (Deficient) G_Protein G-protein Signaling OX2R->G_Protein Activation Wakefulness Promotion of Wakefulness Suppression of Cataplexy G_Protein->Wakefulness Suntinorexton This compound (OX2R Agonist) Suntinorexton->OX2R Binds and Activates

Figure 1: this compound Signaling Pathway.

Efficacy in Narcolepsy Mouse Models

The primary mouse model used to evaluate the efficacy of OX2R agonists for narcolepsy is the orexin/ataxin-3 transgenic mouse.[4][5][11][12] In this model, the expression of ataxin-3 in orexin neurons leads to their progressive degeneration, closely mimicking the pathophysiology of human narcolepsy type 1.[5][11]

Studies with selective OX2R agonists, including compounds structurally related to suntinorexton like danavorexton (B3325393) and TAK-994, have demonstrated significant improvements in narcoleptic phenotypes in these mouse models.[4][6][13]

Key Findings:

  • Reduced Cataplexy: Administration of OX2R agonists significantly suppresses cataplexy-like episodes.[2][4]

  • Promotion of Wakefulness: These compounds increase wakefulness and reduce fragmentation of sleep-wake cycles.[2][4][14]

  • Dose-Dependent Effects: The therapeutic effects are typically observed in a dose-dependent manner.[14]

Data Presentation

The following tables summarize quantitative data for selective OX2R agonists from preclinical studies.

Table 1: In Vitro Potency of Selective OX2R Agonists

CompoundTargetEC50 (nM)Selectivity over OX1RReference
Danavorexton (TAK-925)Human OX2R->5,000-fold[4]
BP1.15205Human OX2R0.015>600-fold[14]
TAK-861 (Suntinorexton)Human OX2R2.5-[6]

Table 2: In Vivo Efficacy of Selective OX2R Agonists in Narcolepsy Mouse Models

CompoundMouse ModelAdministrationDoseKey EffectsReference
YNT-185Orexin Knockout & Orexin Neuron-AblatedIntraperitoneal & Intracerebroventricular-Suppressed cataplexy-like episodes, promoted wakefulness[1][2]
DanavorextonOrexin/Ataxin-3--Reduced sleep/wakefulness fragmentation, decreased cataplexy-like episodes[4][13]
TAK-861 (Suntinorexton)Orexin/Ataxin-3 & Orexin-tTA;TetO DTAOral1 mg/kgPromoted wakefulness, ameliorated wakefulness fragmentation and cataplexy-like episodes[6]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in a narcolepsy mouse model.

Animal Model
  • Model: Orexin/ataxin-3 transgenic mice are a widely used and appropriate model.[4][11][12] These mice exhibit progressive loss of orexin neurons, leading to narcoleptic-like symptoms.[5][11]

  • Age: Use adult mice (e.g., 15 weeks or older) to ensure significant orexin neuron loss.[5]

  • Controls: Age-matched wild-type littermates should be used as controls.

Surgical Implantation for EEG/EMG Recording
  • Objective: To monitor sleep-wake states and identify cataplexy-like episodes.

  • Procedure:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Secure the mouse in a stereotaxic frame.

    • Implant EEG (electroencephalogram) electrodes over the cortex and EMG (electromyogram) electrodes in the nuchal muscles.

    • Secure the implant with dental cement.

    • Allow for a post-surgical recovery period of at least one week.

Drug Administration
  • Formulation: this compound should be formulated in a suitable vehicle (e.g., a suspension or solution for oral gavage).[14]

  • Route of Administration: Oral gavage is a common and clinically relevant route.[14] Intraperitoneal injection is also an option.[2]

  • Dosing: Conduct a dose-response study to determine the optimal effective dose. Based on available data for similar compounds, a starting point could be in the range of 1-10 mg/kg.[6]

  • Control Group: Administer the vehicle alone to the control group.

Data Acquisition and Analysis
  • EEG/EMG Recording:

    • Habituate the mice to the recording chamber and cables.

    • Record EEG/EMG data continuously for at least 24 hours, covering both the light and dark phases.

    • Score the recordings into wakefulness, NREM sleep, and REM sleep epochs.[11]

  • Cataplexy-like Episode Analysis:

    • Identify cataplexy-like episodes, which are characterized by a sudden loss of muscle tone (EMG atonia) while the EEG shows theta activity, indicating a wakeful state.[11]

    • Quantify the number and duration of these episodes.

  • Sleep-Wake Analysis:

    • Analyze the total time spent in each sleep-wake state.

    • Assess sleep-wake fragmentation by measuring the number and duration of sleep-wake bouts.

Experimental_Workflow Start Start: Select Narcolepsy Mouse Model (e.g., Orexin/Ataxin-3) Surgery Surgical Implantation of EEG/EMG Electrodes Start->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline EEG/EMG Recording (24 hours) Habituation->Baseline Grouping Randomize into Groups (Vehicle vs. Suntinorexton) Baseline->Grouping Administration Drug Administration (this compound or Vehicle) Grouping->Administration Post_Drug_Recording Post-Administration EEG/EMG Recording (24 hours) Administration->Post_Drug_Recording Data_Analysis Data Analysis: - Sleep-Wake Scoring - Cataplexy Quantification - Fragmentation Analysis Post_Drug_Recording->Data_Analysis End End: Compare Results Between Groups Data_Analysis->End

Figure 2: Experimental Workflow for Evaluating this compound.

Conclusion

This compound and other selective OX2R agonists represent a promising therapeutic strategy for narcolepsy by targeting the underlying orexin deficiency. Preclinical studies in appropriate mouse models are crucial for evaluating the efficacy and safety of these compounds. The protocols and data presented here provide a framework for researchers to design and conduct experiments to further investigate the potential of this compound in the treatment of narcolepsy.

References

Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with (R,R)-Suntinorexton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Suntinorexton, also known as TAK-861 or oveporexton, is a potent and selective agonist for the orexin-2 receptor (OX2R).[1][2] The orexin (B13118510) system is a key regulator of wakefulness, and OX2R agonists are being investigated as a therapeutic approach for treating sleep disorders such as narcolepsy by targeting the underlying orexin deficiency.[2][3] Electrophysiology, particularly patch-clamp recording, is a critical technique for characterizing the effects of compounds like this compound on neuronal excitability and synaptic transmission.

These application notes provide a detailed overview and experimental protocols for utilizing this compound in patch-clamp recordings. While specific electrophysiological data for this compound is not yet widely published, this document leverages data from analogous selective OX2R agonists to provide expected outcomes and a robust methodological framework.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the OX2R, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity. The primary signaling pathway involves the coupling of the OX2R to Gq proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and PKC activation can modulate the activity of various ion channels, leading to neuronal depolarization and increased excitability. The OX2R can also couple to other G-proteins, such as Gs and Gi, to modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Suntinorexton This compound OX2R OX2R Suntinorexton->OX2R binds & activates Gq Gq OX2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases IonChannels Ion Channels Ca2->IonChannels modulates PKC->IonChannels modulates Depolarization Neuronal Depolarization & Increased Excitability IonChannels->Depolarization leads to

Caption: OX2R Signaling Pathway

Data Presentation: Electrophysiological Effects of Selective OX2R Agonists

Table 1: Effects of OX2R Agonists on Inspiratory Synaptic Current Frequency in Rat Medullary Slices

CompoundConcentrationChange in Frequency of Inspiratory Synaptic CurrentsNeuron TypeReference
Danavorexton (TAK-925)3 µMTendency to increaseInspiratory neurons in pre-Bötzinger complex[4]
OX-20110 µMSignificant increaseInspiratory neurons in pre-Bötzinger complex[4]
Danavorexton (TAK-925)10 µMSignificant increaseHypoglossal motoneurons[4]
OX-20110 µMSignificant increaseHypoglossal motoneurons[4]

Table 2: Effects of OX2R Agonist ORX750 on Tuberomammillary Nucleus (TMN) Neurons

CompoundParameterValueNeuron TypeReference
ORX750EC50 for depolarization5.0 nMTuberomammillary nucleus (TMN) neurons[5]
ORX750Maximum depolarization9.5 mVTuberomammillary nucleus (TMN) neurons[5]

Experimental Protocols

The following is a detailed protocol for whole-cell patch-clamp recording in acute brain slices to assess the effect of this compound on neuronal activity.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis prep_solutions Prepare aCSF & Internal Solution prep_slices Acute Brain Slice Preparation prep_solutions->prep_slices transfer_slice Transfer Slice to Recording Chamber prep_slices->transfer_slice prep_suntinorexton Prepare this compound Stock application Bath Apply this compound prep_suntinorexton->application locate_cell Locate Target Neuron transfer_slice->locate_cell obtain_seal Obtain Giga-ohm Seal locate_cell->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell baseline Record Baseline Activity (Voltage or Current Clamp) whole_cell->baseline baseline->application record_effect Record Drug Effect application->record_effect washout Washout record_effect->washout analyze_data Analyze Electrophysiological Parameters (e.g., firing rate, PSC frequency/amplitude) washout->analyze_data

Caption: Patch-Clamp Workflow
Solutions and Reagents

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the final desired concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgCl2, 2 CaCl2. The solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen).

  • Internal Solution for Patch Pipette (in mM):

    • For Voltage-Clamp (to record synaptic currents): 120 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with CsOH.

    • For Current-Clamp (to record membrane potential and firing): 130 K-Gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.

Acute Brain Slice Preparation
  • Anesthetize the animal (e.g., a mouse or rat) in accordance with institutional animal care and use committee guidelines.

  • Perfuse transcardially with ice-cold, carbogenated slicing solution (a modified aCSF with higher sucrose (B13894) or NMDG to improve cell viability).

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

  • Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 250-300 µm thick) of the brain region of interest (e.g., hypothalamus, brainstem).

  • Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

Whole-Cell Patch-Clamp Recording
  • Transfer a single brain slice to the recording chamber on the stage of an upright microscope. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Under visual guidance (e.g., DIC or IR-video microscopy), approach a target neuron in the brain slice with the patch pipette.

  • Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean.

  • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (Giga-ohm) seal.

  • After achieving a GΩ seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to the desired recording mode (voltage-clamp or current-clamp).

Experimental Procedure
  • Baseline Recording:

    • In voltage-clamp mode , hold the neuron at a specific potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs). Record baseline synaptic activity for 5-10 minutes.

    • In current-clamp mode , record the resting membrane potential and spontaneous firing activity. Inject current steps to assess neuronal excitability (e.g., firing frequency in response to depolarizing current).

  • Application of this compound:

    • Bath-apply this compound at the desired concentration by adding it to the perfusing aCSF.

    • Record the changes in neuronal activity for 10-15 minutes or until a stable effect is observed.

  • Washout:

    • Perfuse the slice with drug-free aCSF to wash out this compound and observe if the neuronal activity returns to baseline levels.

Data Analysis
  • Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).

  • In voltage-clamp recordings, measure the frequency and amplitude of spontaneous or evoked synaptic currents before, during, and after drug application.

  • In current-clamp recordings, measure changes in the resting membrane potential, input resistance, and the number of action potentials fired in response to current injections.

  • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

This compound, as a selective OX2R agonist, is expected to have an excitatory effect on various neuronal populations. The protocols and data presented here provide a comprehensive guide for researchers to design and execute electrophysiological experiments to investigate the neuronal mechanisms of this compound. By employing patch-clamp techniques, researchers can further elucidate the role of the orexin system in regulating neuronal function and its therapeutic potential.

References

Application Notes and Protocols for In Vivo Delivery of (R,R)-Suntinorexton in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Suntinorexton , also known as TAK-861, is a potent and selective orexin (B13118510) type 2 receptor (OX2R) agonist under investigation for the treatment of neurological disorders such as narcolepsy.[1][2] These application notes provide a comprehensive guide to the in vivo delivery of this compound in rodent models, based on available preclinical data.

Overview of In Vivo Delivery

Formulation for In Vivo Administration

Proper formulation is critical for ensuring the solubility and stability of this compound for in vivo studies. Two vehicle formulations have been described for preparing this compound for administration in animal experiments. The choice of vehicle may depend on the specific experimental design, including the desired dosing volume and frequency.

Formulation Protocols:

  • Aqueous-Based Formulation: This formulation is suitable for various administration routes, including oral and potentially parenteral routes, provided sterility is maintained.

    • Composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Solubility: ≥ 5 mg/mL.

  • Oil-Based Formulation: This formulation is primarily intended for oral or subcutaneous administration.

    • Composition: 10% DMSO and 90% Corn Oil.

    • Solubility: ≥ 5 mg/mL.

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

In Vivo Efficacy and Dosing

Oral administration of this compound has been shown to be effective in promoting wakefulness and reducing narcolepsy-like symptoms in mouse models.[3]

Effective Oral Doses in Mice:

Mouse ModelEffective Dose Range (Oral)Observed EffectsReference
Wild-Type Mice0.3 - 3 mg/kgPromotes wakefulness during the sleep phase.[3]
Orexin/Ataxin-3 Mice (Narcolepsy Model)0.03 - 1 mg/kgAmeliorates wakefulness fragmentation and cataplexy-like episodes.[3]
Orexin-tTA;TetO DTA Mice (Narcolepsy Model)Not specified, but effective at ameliorating symptoms.Ameliorates wakefulness fragmentation and cataplexy-like episodes.[3]

Pharmacokinetic Profile

While specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in rodents are mentioned to be available in supplementary data of a key study, this information was not directly accessible in the public domain.[3] However, the study did note that the plasma pharmacokinetic profiles of this compound at a 1 mg/kg oral dose were comparable between wild-type and orexin/ataxin-3 mice.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Aqueous-Based)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (4 times the volume of the DMSO stock solution).

  • Vortex the mixture until it is a clear solution.

  • Add Tween-80 to the tube (0.5 times the volume of the DMSO stock solution).

  • Vortex the mixture thoroughly.

  • Add sterile saline to the tube to reach the final desired volume (4.5 times the volume of the DMSO stock solution).

  • Vortex the final solution until it is homogeneous and clear. If precipitation is observed, gently warm the solution in a water bath or sonicate until it clarifies.

  • The final concentration of the vehicle components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

G cluster_0 Preparation of this compound Aqueous Formulation prep_stock Prepare this compound stock solution in DMSO add_peg Add PEG300 prep_stock->add_peg mix1 Vortex to clear solution add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Vortex thoroughly add_tween->mix2 add_saline Add sterile saline mix2->add_saline mix3 Vortex to final solution add_saline->mix3 check_sol Check for precipitation mix3->check_sol dissolve Warm or sonicate if necessary check_sol->dissolve Precipitate observed final_sol Final Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline check_sol->final_sol Clear solution dissolve->mix3 G cluster_1 Oral Gavage Protocol in Mice weigh Weigh mouse and calculate dose volume restrain Gently restrain mouse weigh->restrain prepare_dose Prepare syringe with This compound solution restrain->prepare_dose insert_needle Insert gavage needle into the esophagus prepare_dose->insert_needle dispense Slowly dispense solution insert_needle->dispense withdraw Withdraw needle carefully dispense->withdraw monitor Return to cage and monitor withdraw->monitor G cluster_2 This compound Signaling Pathway suntinorexton This compound (TAK-861) ox2r Orexin 2 Receptor (OX2R) (GPCR) suntinorexton->ox2r Binds and activates g_protein G-protein Activation ox2r->g_protein downstream Downstream Signaling (e.g., increased intracellular Ca2+) g_protein->downstream neuronal_activation Neuronal Activation downstream->neuronal_activation wakefulness Promotion of Wakefulness neuronal_activation->wakefulness

References

Application Notes and Protocols for (R,R)-Suntinorexton in In Vivo Respiratory Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Suntinorexton is a potent and selective agonist of the orexin (B13118510) 2 receptor (OX2R), a key component of the orexin neuropeptide system.[1] The orexin system, with its origins in the lateral hypothalamus, projects widely throughout the central nervous system and is critically involved in the regulation of wakefulness, arousal, and importantly, the modulation of respiratory drive. Emerging evidence highlights the therapeutic potential of OX2R agonists in conditions characterized by compromised respiratory function, such as sleep apnea (B1277953) and opioid-induced respiratory depression. These agonists are thought to enhance respiratory activity by stimulating key respiratory control centers in the brainstem.

This document provides detailed application notes and experimental protocols for the use of this compound in the in vivo investigation of respiratory function. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the respiratory effects of this compound.

Mechanism of Action in Respiratory Control

The orexin system exerts a stimulatory effect on respiration. Orexin neurons project to and activate critical respiratory control centers within the brainstem, including the pre-Bötzinger complex (the primary rhythm generator for breathing) and various motor nuclei that control upper airway and diaphragm muscles. By activating OX2R in these regions, this compound is hypothesized to increase the firing rate of respiratory neurons, leading to an augmentation of respiratory drive. This can manifest as an increase in respiratory rate (frequency), tidal volume (depth of breathing), and overall minute ventilation.

Suntinorexton Signaling Pathway cluster_0 Presynaptic Orexin Neuron (Hypothalamus) cluster_1 Postsynaptic Respiratory Neuron (Brainstem) Orexin Neuron Orexin Neuron OX2R Orexin 2 Receptor (OX2R) Respiratory Neuron Respiratory Neuron (e.g., in Pre-Bötzinger Complex) OX2R->Respiratory Neuron Initiates Intracellular Signaling Increased Neuronal Firing Increased Neuronal Firing Respiratory Neuron->Increased Neuronal Firing Leads to Respiratory Output Enhanced Respiratory Output (Increased Rate and Depth) Increased Neuronal Firing->Respiratory Output Drives Suntinorexton This compound (OX2R Agonist) Suntinorexton->OX2R Binds to and Activates

Figure 1: Simplified signaling pathway of this compound in respiratory neurons.

Quantitative Data Summary

Quantitative data for this compound is not yet publicly available in peer-reviewed literature. The following table is a template based on expected outcomes and data from analogous OX2R agonists. Researchers should populate this table with their own experimental data.

Animal ModelCompoundDoseRoute of AdministrationKey Respiratory Parameters MeasuredObserved Effects (Change from Baseline)
Mouse (e.g., C57BL/6J)This compounde.g., 1, 3, 10 mg/kge.g., Oral (p.o.), Intraperitoneal (i.p.)Respiratory Rate (breaths/min), Tidal Volume (mL), Minute Ventilation (mL/min)e.g., Dose-dependent increase in all parameters
Rat (e.g., Sprague-Dawley)This compounde.g., 0.3, 1, 3 mg/kge.g., Intravenous (i.v.)Diaphragm EMG activity (burst frequency, amplitude), Genioglossus EMG activity (burst amplitude)e.g., Increased burst frequency and/or amplitude

Experimental Protocols

Whole-Body Plethysmography (WBP) for Respiratory Monitoring in Conscious Mice

This protocol outlines the use of WBP to assess the effects of this compound on respiratory function in conscious, unrestrained mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Whole-body plethysmography system

  • Experimental animals (e.g., male C57BL/6J mice)

  • Animal scale

Procedure:

  • Acclimatization: Acclimate mice to the plethysmography chambers for at least 30-60 minutes daily for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentrations.

  • Baseline Recording: Place the mouse in the WBP chamber and allow for a 15-20 minute habituation period. Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable 5-10 minute period.

  • Administration: Remove the mouse from the chamber, weigh it, and administer the calculated dose of this compound or vehicle via the desired route (e.g., oral gavage or i.p. injection).

  • Post-Dose Recording: Immediately return the mouse to the WBP chamber and continuously record respiratory parameters for a predefined period (e.g., 1-2 hours).

  • Data Analysis: Analyze the recorded data in defined time bins (e.g., 5-minute averages) to determine the time course of the compound's effect. Compare the changes in respiratory parameters in the this compound-treated group to the vehicle-treated control group.

WBP Workflow cluster_acclimatization Acclimatization cluster_experiment Experimental Day cluster_analysis Data Analysis A1 Acclimate mice to WBP chambers (2-3 days) B1 Prepare this compound and vehicle solutions B2 Place mouse in WBP chamber for habituation (15-20 min) B1->B2 B3 Record baseline respiratory parameters (5-10 min) B2->B3 B4 Administer compound or vehicle B3->B4 B5 Continuously record post-dose respiratory parameters (e.g., 2 hours) B4->B5 C1 Analyze data in time bins B5->C1 C2 Compare drug vs. vehicle C1->C2

Figure 2: Experimental workflow for whole-body plethysmography.
Electromyography (EMG) of Respiratory Muscles in Anesthetized Rats

This protocol describes the measurement of diaphragm and genioglossus muscle activity to assess the central respiratory motor output following this compound administration.

Materials:

  • This compound

  • Vehicle solution

  • Anesthetic (e.g., isoflurane (B1672236) or urethane)

  • Surgical instruments

  • Bipolar EMG electrodes

  • EMG amplifier and data acquisition system

  • Experimental animals (e.g., male Sprague-Dawley rats)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and maintain a stable level of anesthesia. Surgically expose the diaphragm and genioglossus muscles.

  • Electrode Implantation: Insert bipolar fine-wire electrodes into the diaphragm and genioglossus muscles for EMG recording.

  • Stabilization: Allow the animal to stabilize for a period to ensure a regular breathing pattern.

  • Baseline Recording: Record baseline EMG activity from both muscles for several minutes.

  • Compound Administration: Administer this compound or vehicle intravenously (i.v.) through a cannulated vein (e.g., femoral vein).

  • Post-Administration Recording: Continuously record EMG activity to observe changes in burst frequency and amplitude.

  • Data Analysis: Rectify and integrate the EMG signals. Analyze the frequency and amplitude of inspiratory bursts before and after compound administration.

EMG Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Anesthetize rat P2 Surgically implant EMG electrodes in diaphragm & genioglossus P1->P2 P3 Allow for stabilization P2->P3 E1 Record baseline EMG activity P3->E1 E2 Administer this compound or vehicle (i.v.) E1->E2 E3 Record post-dose EMG activity E2->E3 A1 Rectify and integrate EMG signals E3->A1 A2 Analyze changes in burst frequency and amplitude A1->A2

Figure 3: Experimental workflow for respiratory muscle EMG recording.

Concluding Remarks

This compound represents a valuable pharmacological tool for the in vivo investigation of the orexin system's role in respiratory control. The protocols outlined above provide a framework for assessing its effects on both global respiratory function and specific respiratory muscle activity. Careful experimental design, including appropriate acclimatization and control groups, is crucial for obtaining reliable and interpretable data. The findings from such studies will be instrumental in elucidating the therapeutic potential of OX2R agonists in various respiratory disorders.

References

Protocol for dissolving (R,R)-Suntinorexton in DMSO for assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protocol for Dissolving (R,R)-Suntinorexton in DMSO for Assays

This document provides a detailed protocol for the dissolution of this compound, a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist, in dimethyl sulfoxide (B87167) (DMSO) for use in a variety of in vitro and in vivo research assays. Adherence to this protocol will help ensure the accurate and reproducible preparation of this compound solutions.

Introduction

This compound is an isomer of Suntinorexton and acts as a selective agonist for the orexin type 2 receptor (OX2R), a G-protein coupled receptor involved in the regulation of sleep and wakefulness.[1] Due to its pharmacological importance, consistent and accurate preparation of this compound solutions is critical for reliable experimental outcomes. This protocol outlines the materials, equipment, and procedures for dissolving this compound in DMSO to prepare stock and working solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and preparation of solutions.

PropertyValue
Molecular Weight 466.54 g/mol [2][3][4]
CAS Number 2274802-89-8[2][3][4]
Solubility in DMSO ≥150 mg/mL (≥321.52 mM)[5]; Up to 200 mg/mL (428.69 mM) with ultrasonic assistance.[2][4]
Storage of Powder -20°C for up to 3 years.[2][5]
Storage of DMSO Stock Solution -80°C for up to 6 months; -20°C for up to 1 month.[2][4]
Experimental Protocols

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), reagent grade

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)[2][4][5]

  • Calibrated micropipettes and sterile tips

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for various assays.

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need to weigh out 4.6654 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 466.54 g/mol * 1000 mg/g = 4.6654 mg/mL

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 4.6654 mg of this compound powder and transfer it to the tared tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • For concentrations approaching the upper solubility limit, brief sonication in a water bath may be necessary to ensure complete dissolution.[2][4][5]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4]

3.3. Protocol for Preparing Working Solutions for Assays

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock solution for use in cell-based or other in vitro assays. It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced toxicity (typically <0.5%).

  • Determine the Final Assay Concentration:

    • Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution (if necessary):

    • For very low final concentrations, it is advisable to perform an intermediate serial dilution of the 10 mM stock solution in DMSO to ensure accuracy.

  • Final Dilution into Assay Medium:

    • Directly before use, dilute the appropriate stock or intermediate solution into the final assay medium (e.g., cell culture medium, buffer).

    • Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the assay medium.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Vehicle Control:

    • It is essential to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the assay.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw a Stock Aliquot store_stock->thaw For Assay dilute Dilute in Assay Medium thaw->dilute use Use Immediately in Assay dilute->use signaling_pathway This compound Activated OX2R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Suntinorexton This compound OX2R OX2R Suntinorexton->OX2R Binds Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates Gs Gs OX2R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↑/↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK PKA PKA cAMP->PKA PKA->MAPK MAPK->Cellular_Response

References

Application Notes and Protocols for EEG/EMG Analysis of Sleep-Wake Architecture Following (R,R)-Suntinorexton Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Clarification

The orexin (B13118510) system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness and sleep. Dysregulation of this system is implicated in sleep disorders. It is crucial to distinguish between orexin receptor antagonists and agonists. Dual Orexin Receptor Antagonists (DORAs) block orexin signaling to promote sleep and are used to treat insomnia.

Conversely, (R,R)-Suntinorexton (also known as TAK-861 or oveporexton) is a selective orexin 2 receptor (OX2R) agonist .[1][2] Instead of promoting sleep, it mimics the action of orexin to enhance wakefulness.[2][3] Therefore, its primary therapeutic application under investigation is for conditions of excessive daytime sleepiness, such as narcolepsy type 1 (NT1), which is caused by a loss of orexin-producing neurons.[1][3]

These application notes provide a framework for the preclinical assessment of this compound's effects on sleep-wake architecture using electroencephalography (EEG) and electromyography (EMG) in appropriate animal models of narcolepsy.

Application Notes

Principle of Analysis

Simultaneous recording of EEG (cortical brain activity) and EMG (muscle tone) is the gold standard for assessing sleep-wake states in preclinical models.[4] The distinct electrophysiological signatures of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep allow for precise quantification of time spent in each state. In the context of narcolepsy models, this analysis is extended to identify and quantify cataplexy-like episodes, which are characterized by a sudden loss of muscle tone during wakefulness.[5]

Key Applications
  • Efficacy Assessment: To quantify the wake-promoting effects of this compound by measuring increases in total wake time and the consolidation of wakefulness (i.e., longer, uninterrupted wake bouts).[6]

  • Cataplexy Analysis: To determine the ability of this compound to reduce the frequency and duration of cataplexy-like episodes in orexin-deficient mouse models.[6][7]

  • Pharmacodynamic Profiling: To establish the dose-response relationship and time course of this compound's effects on sleep-wake parameters.

  • Safety Assessment: To monitor for adverse electrophysiological events, such as seizure-like activity, and to understand the impact on the overall sleep-wake cycle.

Expected Electrophysiological Outcomes

Administration of this compound in a narcoleptic mouse model (e.g., orexin/ataxin-3 transgenic or orexin knockout mice) is expected to produce the following changes in EEG/EMG recordings:

  • Increased Wakefulness: A significant increase in the total time spent in wakefulness, particularly during the animal's normal sleep period (the light phase for nocturnal rodents).[7][8]

  • Reduced NREM and REM Sleep: A corresponding decrease in the amount of both NREM and REM sleep following drug administration.

  • Consolidation of Wakefulness: A reduction in sleep-wake fragmentation, demonstrated by an increase in the duration of individual wake bouts.[9]

  • Suppression of Cataplexy: A marked reduction in the number and duration of cataplexy-like episodes.[6] Cataplexy in mice is identified by an abrupt cessation of activity, a dramatic reduction in EMG amplitude (atonia), and an EEG dominated by theta-wave activity (4-9 Hz).[5][10]

  • EEG Spectral Power Changes: An increase in high-frequency EEG activity (e.g., gamma band) during wakefulness, indicative of a more alert state.[6]

Data Presentation: Summary of Expected Quantitative Effects

The following tables summarize hypothetical, yet representative, data from a preclinical study of this compound in an orexin-deficient mouse model.

Table 1: Effect of this compound on Sleep-Wake States (4-hour period post-dose)

Treatment GroupTotal Wake Time (min)Total NREM Time (min)Total REM Time (min)Wake Bout Duration (s)
Vehicle95.5 ± 8.2130.1 ± 7.514.4 ± 2.145.3 ± 5.1
This compound (1 mg/kg)180.2 ± 10.155.3 ± 6.84.5 ± 1.5250.6 ± 20.3
This compound (3 mg/kg)225.8 ± 7.912.1 ± 3.42.1 ± 0.9580.1 ± 45.7

*Data are presented as Mean ± SEM. *p < 0.01 compared to Vehicle.

Table 2: Effect of this compound on Cataplexy-Like Episodes (4-hour period post-dose)

Treatment GroupNumber of Cataplexy BoutsTotal Time in Cataplexy (s)
Vehicle15.6 ± 2.5234.5 ± 30.1
This compound (1 mg/kg)2.1 ± 0.830.2 ± 10.5
This compound (3 mg/kg)0.5 ± 0.25.8 ± 2.1

*Data are presented as Mean ± SEM. *p < 0.01 compared to Vehicle.

Experimental Protocols

Preclinical Model
  • Species: Mouse (Mus musculus).

  • Strain: An established model of narcolepsy, such as orexin/ataxin-3 transgenic mice or orexin knockout (KO) mice, on a C57BL/6J background.[9][11] Age-matched wild-type littermates should be used as controls.

Surgical Protocol: EEG/EMG Electrode Implantation

This protocol is adapted from standard procedures for sleep studies in mice.[4][12]

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (1-2% for maintenance) and place it in a stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.

  • Incision: Shave the scalp and make a midline incision to expose the skull. Clean the skull surface with saline and hydrogen peroxide.

  • EEG Electrode Placement: Drill small burr holes through the skull over the frontal cortex (e.g., +1.5 mm AP, ±1.5 mm ML from Bregma) and parietal cortex (e.g., -1.5 mm AP, ±1.5 mm ML from Bregma).

  • Electrode Implantation: Gently screw two stainless steel EEG electrodes (typically ~1 mm diameter) into the burr holes until they touch the dura mater.

  • EMG Electrode Placement: Insert two flexible, multi-stranded stainless steel wires into the nuchal (neck) muscles to record EMG activity.

  • Assembly and Fixation: Connect the EEG and EMG electrodes to a head-mounted pedestal. Secure the entire assembly to the skull using dental cement.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting experiments. Monitor for signs of infection or distress.

Data Acquisition Protocol
  • Habituation: Individually house the mice in recording chambers and connect them to the recording tether for at least 2-3 days to acclimate.[4]

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.

  • Drug Administration: Administer this compound or vehicle (e.g., via oral gavage) at a consistent time, typically at the beginning of the light phase (the primary sleep period for mice), to maximize the ability to detect wake-promoting effects.[7][8]

  • Post-dose Recording: Record EEG/EMG signals continuously for at least 6-8 hours following administration.

  • Signal Parameters: Amplify and filter the signals (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz). Digitize the data at a sampling rate of at least 200 Hz.[8][13]

Data Analysis Protocol
  • Epoching: Divide the continuous EEG/EMG recording into discrete epochs, typically 10 seconds in duration.[10]

  • Sleep/Wake Scoring: Manually or semi-automatically score each epoch into one of three states based on the following criteria:

    • Wake: Low-amplitude, high-frequency EEG; high-amplitude, variable EMG.

    • NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; low EMG amplitude.

    • REM Sleep: Low-amplitude, high-frequency (theta wave) EEG; EMG atonia (lowest amplitude).

  • Cataplexy Scoring: Identify cataplexy-like episodes based on established criteria: an abrupt transition from wakefulness, lasting ≥10 seconds, characterized by EMG atonia and a theta-dominant EEG.[10] Video confirmation is highly recommended.[5]

  • Quantitative Analysis: Calculate key parameters for each animal, including:

    • Total time and percentage of time spent in each state.

    • Number and mean duration of bouts for each state.

    • Latency to the first NREM and REM sleep episodes after dosing.

    • Number and duration of cataplexy-like episodes.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Mandatory Visualizations

Orexin_Agonist_Pathway cluster_postsynaptic Postsynaptic Neuron Orexin_Vesicle Orexin Peptides OX2R Orexin 2 Receptor (OX2R) G_Protein Gq/11 Protein OX2R->G_Protein Activates PLC PLC G_Protein->PLC Activates Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase Leads to Neuronal_Activation Neuronal Depolarization & Firing (Wakefulness) Ca_Increase->Neuronal_Activation Suntinorexton This compound (Agonist) Suntinorexton->OX2R Binds & Activates

Caption: Orexin 2 Receptor (OX2R) agonist signaling pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Surgery 1. EEG/EMG Electrode Implantation Surgery Recovery 2. Post-operative Recovery (≥ 7 days) Surgery->Recovery Habituation 3. Acclimation to Recording Setup (2-3 days) Recovery->Habituation Baseline 4. Baseline EEG/EMG Recording (24h) Dosing 5. Administer Vehicle or This compound Baseline->Dosing PostDose 6. Post-dose EEG/EMG Recording (≥ 6h) Dosing->PostDose Scoring 7. Visual Scoring of Sleep/Wake & Cataplexy Quantify 8. Quantify Parameters (Time, Bouts, Latency) Scoring->Quantify Stats 9. Statistical Analysis Quantify->Stats

Caption: Preclinical EEG/EMG experimental workflow.

Sleep_Scoring_Logic EMG_High EMG Amplitude High? Wake Score as WAKE EMG_High->Wake Yes EEG_Theta EEG Theta Dominant? EMG_High->EEG_Theta No (Atonia) NREM Score as NREM SLEEP EEG_Theta->NREM No (Delta Dominant) Preceded_By_Wake Preceded by WAKE? EEG_Theta->Preceded_By_Wake Yes REM Score as REM SLEEP Preceded_By_Wake->REM No (Preceded by NREM) Cataplexy Score as CATAPLEXY Preceded_By_Wake->Cataplexy Yes

References

Application Notes and Protocols for Assessing Wakefulness with (R,R)-Suntinorexton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Suntinorexton, also known as TAK-861, is a potent and selective oral orexin (B13118510) type 2 receptor (OX2R) agonist.[1][2] The orexin system is a critical regulator of sleep and wakefulness, and its deficiency is the underlying cause of narcolepsy type 1 (NT1).[1][3] By selectively activating OX2R, this compound is designed to compensate for the lack of orexin signaling, thereby promoting wakefulness and alleviating the symptoms of narcolepsy.[4][5] These application notes provide detailed protocols for preclinical and clinical behavioral assays to assess the wake-promoting effects of this compound.

Mechanism of Action: Orexin Signaling Pathway

This compound mimics the action of endogenous orexin neuropeptides by binding to and activating the OX2R, a G protein-coupled receptor. This activation initiates a downstream signaling cascade that leads to the excitation of wake-promoting neurons in various brain regions, ultimately leading to the stabilization of wakefulness.

cluster_0 Presynaptic Orexin Neuron (Deficient in Narcolepsy) cluster_1 Postsynaptic Wake-Promoting Neuron Orexin Orexin Peptides OX2R OX2 Receptor Orexin->OX2R Endogenous Ligand (deficient) G_protein Gq/11 Protein OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Depolarization Neuronal Depolarization & Firing Ca_release->Depolarization Leads to PKC->Depolarization Leads to Wakefulness Increased & Stabilized Wakefulness Depolarization->Wakefulness Suntinorexton This compound (TAK-861) Suntinorexton->OX2R Agonist Action

Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.

Preclinical Behavioral Assays

Sleep/Wake Architecture and Cataplexy Assessment in Narcoleptic Mouse Models

This assay is crucial for evaluating the primary efficacy of this compound in a disease-relevant animal model. Orexin/ataxin-3 or orexin-tTA;TetO DTA mice, which exhibit progressive loss of orexin neurons, are used to model narcolepsy type 1.[3][6]

cluster_0 Setup & Habituation cluster_1 Dosing & Recording cluster_2 Data Analysis A1 Surgical Implantation of EEG/EMG Electrodes A2 Post-Surgical Recovery (>1 week) A1->A2 A3 Habituation to Recording Chamber (>3 days) A2->A3 B1 Oral Administration of this compound or Vehicle at ZT12/ZT14 A3->B1 B2 Continuous EEG/EMG & Locomotor Activity Recording for 3-6 hours B1->B2 C1 Manual or Automated Scoring of 10-sec Epochs (Wake, NREM, REM) B2->C1 C2 Identification of Cataplexy-like Episodes C1->C2 C3 Quantification of Wakefulness, Sleep, and Cataplexy Parameters C2->C3

References

Application of (R,R)-Suntinorexton in Respiratory Distress Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Suntinorexton is a potent and selective orexin (B13118510) type 2 receptor (OX2R) agonist. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is well-established as a critical regulator of sleep-wake cycles. However, emerging evidence highlights its significant role in central respiratory control and immunomodulation, presenting a novel therapeutic avenue for respiratory distress syndromes. Orexin neurons project to various respiratory centers in the brainstem, modulating respiratory rhythm and chemosensitivity.[1][2] Recent preclinical studies have demonstrated that orexin-A can alleviate lipopolysaccharide (LPS)-induced acute lung injury (ALI) by inhibiting macrophage activation, suggesting a protective role for orexin signaling in inflammatory lung conditions.[3]

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in preclinical models of respiratory distress, such as acute respiratory distress syndrome (ARDS). By selectively activating OX2R, this compound may offer a more targeted approach to harness the protective effects of the orexin system on the respiratory system.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the orexin type 2 receptor (OX2R), a G-protein coupled receptor. In the context of respiratory control, OX2R activation in the brainstem respiratory centers can enhance respiratory drive.[4] In the context of acute lung injury, evidence suggests that orexin receptors are present on immune cells such as macrophages.[3] Activation of these receptors by orexin-A has been shown to inhibit pro-inflammatory cytokine production through the JNK-mediated autophagy pathway.[3][5] Therefore, this compound may exert its therapeutic effects in respiratory distress through both central respiratory stimulation and peripheral anti-inflammatory actions.

Orexin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound OX2R OX2R This compound->OX2R binds Gq Gq OX2R->Gq activates Respiratory_Drive ↑ Respiratory Drive OX2R->Respiratory_Drive Central Action PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates JNK JNK PKC->JNK activates Autophagy Autophagy JNK->Autophagy induces Inflammation ↓ Pro-inflammatory Cytokines Autophagy->Inflammation

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of LPS-Induced Acute Lung Injury

This protocol outlines the methodology to assess the efficacy of this compound in a widely used mouse model of ARDS induced by lipopolysaccharide (LPS).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Animal handling and surgical equipment

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Myeloperoxidase (MPO) activity assay kit

  • Histology supplies (formalin, paraffin, H&E stain)

Experimental Workflow:

Experimental_Workflow cluster_0 Day 0: Acclimatization cluster_1 Day 7: Induction and Treatment cluster_2 Day 8: Endpoint Analysis (24h post-LPS) cluster_3 Analyses Acclimatization Acclimatize mice (7 days) Grouping Randomize into groups: - Vehicle Control - LPS + Vehicle - LPS + this compound (low dose) - LPS + this compound (high dose) Acclimatization->Grouping Treatment This compound or Vehicle (i.p. or i.v.) Grouping->Treatment Induction LPS Instillation (intratracheal) Treatment->Induction 1 hour pre-treatment Sacrifice Euthanize mice Induction->Sacrifice BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Lung_Harvest Lung Tissue Harvest Sacrifice->Lung_Harvest BAL_Analysis BAL Fluid Analysis: - Total/Differential Cell Counts - Protein Concentration - Cytokine Levels (ELISA) BAL->BAL_Analysis Lung_Analysis Lung Tissue Analysis: - Wet/Dry Ratio - MPO Activity - Histopathology (H&E) Lung_Harvest->Lung_Analysis

Figure 2: Experimental workflow for the LPS-induced ALI model.

Procedure:

  • Animal Model: Use 8-10 week old male C57BL/6 mice, acclimatized for at least one week.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS + Vehicle

    • LPS + this compound (low dose, e.g., 10 mg/kg)

    • LPS + this compound (high dose, e.g., 30 mg/kg)

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection 1 hour prior to LPS challenge.

  • LPS-Induced Lung Injury: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in 50 µL of sterile saline. The vehicle control group receives saline only.

  • Monitoring: Monitor animals for signs of respiratory distress.

  • Endpoint Analysis (24 hours post-LPS):

    • Euthanize mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving ice-cold PBS.

    • Harvest lung tissue. One lobe can be used for wet/dry weight ratio analysis, while the remaining lobes are fixed in formalin for histology or snap-frozen for MPO assay.

  • BAL Fluid Analysis:

    • Determine total and differential cell counts.

    • Measure total protein concentration as an indicator of alveolar-capillary barrier permeability.

    • Quantify pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.

  • Lung Tissue Analysis:

    • Calculate the lung wet/dry weight ratio to assess pulmonary edema.

    • Measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

    • Perform histological examination of H&E stained lung sections to assess lung injury (e.g., alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening).

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the described experiments.

Table 1: Effects of this compound on BAL Fluid Parameters in LPS-Induced ALI

GroupTotal Cells (x10⁵)Neutrophils (x10⁵)Protein (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control
LPS + Vehicle
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Table 2: Effects of this compound on Lung Tissue Parameters in LPS-Induced ALI

GroupLung Wet/Dry RatioMPO Activity (U/g tissue)Lung Injury Score
Vehicle Control
LPS + Vehicle
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Conclusion

The provided protocols and application notes offer a framework for investigating the therapeutic potential of the selective OX2R agonist, this compound, in preclinical models of respiratory distress. Based on the emerging role of the orexin system in both central respiratory control and peripheral inflammation, this compound represents a promising candidate for further research and development in the context of ARDS and other inflammatory lung diseases. The successful completion of these studies could provide a strong rationale for advancing this compound into further preclinical and clinical development.

References

Troubleshooting & Optimization

Troubleshooting inconsistent (R,R)-Suntinorexton behavioral results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent behavioral results with (R,R)-Suntinorexton, a selective orexin (B13118510) 2 receptor (OX2R) agonist. Given that this compound is an experimental compound, this guide also incorporates general best practices for working with orexin receptor agonists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: We are observing high variability in the wake-promoting effects of this compound between individual animals. What are the potential causes?

High inter-individual variability is a common challenge in behavioral pharmacology. Several factors related to the compound, experimental protocol, and animal subjects can contribute to this.

Troubleshooting Steps:

  • Compound Formulation and Administration:

    • Solubility: this compound is soluble in DMSO.[1] Ensure complete dissolution before preparing the final dosing solution. Precipitates in the working solution can lead to inaccurate dosing. Consider preparing fresh solutions for each experiment, as storage can affect stability.[1]

    • Vehicle Effects: The choice of vehicle can influence drug absorption and bioavailability. If using a multi-component vehicle (e.g., DMSO, PEG300, Tween-80, Saline), ensure the ratios are consistent across all preparations.[1] Run a vehicle-only control group to assess any behavioral effects of the vehicle itself.

    • Route of Administration: The route of administration (e.g., oral, intraperitoneal, intracerebroventricular) significantly impacts the pharmacokinetic profile. Ensure consistent administration technique to minimize variability in drug exposure.

  • Animal-Specific Factors:

    • Genetic Background: Different strains of mice or rats can exhibit varying sensitivities to orexin receptor agonists. Report the specific strain used in your studies.

    • Circadian Rhythm: Orexin neurons have a distinct diurnal firing pattern, peaking during the active phase. Dosing at different times of the day relative to the animal's light-dark cycle will lead to inconsistent results. Standardize the time of administration.

    • Metabolic State: The orexin system is involved in regulating feeding behavior and energy homeostasis.[2] Whether the animals are fed ad libitum or are food-restricted can influence the behavioral outcomes.

  • Experimental Design:

    • Habituation: Insufficient habituation to the experimental apparatus can lead to stress-induced behaviors that may confound the effects of the compound. Ensure all animals are adequately habituated.

    • Environmental Factors: Noise, light intensity, and temperature in the experimental room should be strictly controlled.

FAQ 2: The dose-response relationship for this compound's effects on locomotor activity is not monotonic. Why might this be the case?

A non-monotonic or "U-shaped" dose-response curve can occur with compounds that have complex pharmacological actions.

Troubleshooting & Explanations:

  • Receptor Desensitization/Downregulation: At higher concentrations, prolonged or excessive stimulation of OX2R could lead to receptor desensitization or internalization, reducing the downstream signaling and behavioral effect.

  • Off-Target Effects: While this compound is a selective OX2R agonist, very high concentrations might lead to engagement with other receptors, producing confounding behavioral effects.[3]

  • Homeostatic Compensation: The nervous system has compensatory mechanisms. High levels of orexinergic stimulation might trigger the release of inhibitory neurotransmitters to maintain homeostasis, leading to a dampened behavioral response at higher doses. The orexin system, for instance, interacts with monoaminergic systems in a feedback loop.[2]

Experimental Approach to Investigate Non-Monotonic Response:

  • Time-Course Analysis: Conduct a detailed time-course study for each dose. The peak effect and duration of action may differ across doses.

  • Receptor Occupancy Studies: If feasible, perform receptor occupancy studies to correlate the behavioral effects with the extent of OX2R engagement in the brain.

  • Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound at different doses to ensure that increasing doses lead to proportionally higher brain exposure.

Quantitative Data Summary

As this compound is an investigational compound, extensive public data from comparative behavioral studies is limited. The following table presents hypothetical data to illustrate how to structure results for comparison.

Dose (mg/kg, p.o.) Mean Wake Time Increase (min) over 4h Standard Deviation Mean Locomotor Activity (beam breaks) in 1h Standard Deviation
Vehicle5.23.11502450
125.88.52560620
348.312.13890810
1035.110.93150750

Table 1: Hypothetical dose-response data for this compound in a rodent model of narcolepsy. Note the non-monotonic trend at the 10 mg/kg dose.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is adapted from general guidelines for similar compounds.[1]

  • Stock Solution (50 mg/mL):

    • Weigh the required amount of this compound powder.

    • Dissolve in 100% DMSO. Use sonication or gentle heating if necessary to ensure complete dissolution.

    • Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

  • Working Solution (for a final concentration of 5 mg/mL):

    • This protocol yields a clear solution. It is recommended to prepare this fresh on the day of the experiment.

    • Take 100 µL of the 50 mg/mL DMSO stock solution.

    • Add to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to reach a final volume of 1 mL.

Visualizations

Orexin 2 Receptor Signaling Pathway

The orexin 2 receptor (OX2R) is a G-protein coupled receptor (GPCR).[4][5] Upon binding of an agonist like this compound, it primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that increase intracellular calcium and neuronal excitability.[5]

Orexin2_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 -> Ca2+ release PLC->IP3 DAG DAG -> PKC activation PLC->DAG Suntinorexton This compound (Agonist) Suntinorexton->OX2R Binds Excitability Increased Neuronal Excitability & Wakefulness IP3->Excitability DAG->Excitability Troubleshooting_Workflow Start Inconsistent Behavioral Results Observed Check_Compound Step 1: Verify Compound & Formulation Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Formulation OK Solubility Solubility Issues? Precipitation? Check_Compound->Solubility No Dosing Consistent Dosing? Route of Admin? Check_Compound->Dosing No Vehicle Vehicle Controls OK? Check_Compound->Vehicle No Check_Animals Step 3: Assess Animal-Specific Factors Check_Protocol->Check_Animals Protocol OK Timing Standardized Time of Day? Check_Protocol->Timing No Environment Controlled Environment? (Light, Noise) Check_Protocol->Environment No Habituation Sufficient Habituation? Check_Protocol->Habituation No Data_Analysis Step 4: Re-evaluate Data Analysis Check_Animals->Data_Analysis Animal Factors OK Strain Consistent Strain/Source? Check_Animals->Strain No Health Animals Healthy? Check_Animals->Health No Metabolic Controlled Metabolic State? Check_Animals->Metabolic No Resolved Issue Identified & Resolved Data_Analysis->Resolved Analysis OK Outliers Statistical Outliers Handled Correctly? Data_Analysis->Outliers No Groups Appropriate Group Sizes? Data_Analysis->Groups No

References

Technical Support Center: Optimizing (R,R)-Suntinorexton Dose for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in-vivo dosage of (R,R)-Suntinorexton (also known as TAK-861), a selective orexin (B13118510) type 2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the orexin type 2 receptor (OX2R).[1][2][3] Orexin neuropeptides are central to regulating wakefulness, and their deficiency leads to narcolepsy.[4][5] this compound mimics the action of endogenous orexin A and B at the OX2R, thereby promoting wakefulness and alleviating symptoms associated with narcolepsy, such as excessive daytime sleepiness and cataplexy.[1][2][3]

Q2: What is the recommended starting dose for in vivo studies in mice?

A2: Based on preclinical studies in mouse models of narcolepsy, effective oral doses of this compound (TAK-861) range from 0.1 mg/kg to 1 mg/kg. A dose of 1 mg/kg has been shown to significantly promote wakefulness.[1][2][3] It is recommended to start with a dose-response study within this range to determine the optimal dose for your specific experimental model and endpoints.

Q3: How should this compound be formulated for oral administration in mice?

A3: A common and effective vehicle for oral gavage administration in mice is a suspension or solution. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oil-based formulations, 10% DMSO and 90% corn oil can be used. It is crucial to ensure the compound is fully dissolved or evenly suspended before administration.

Q4: What are the expected behavioral effects of this compound in rodents?

A4: In rodent models of narcolepsy, this compound is expected to increase wakefulness, consolidate periods of wakefulness, and reduce the frequency of cataplexy-like episodes.[1][2][3] In wild-type rodents, an increase in locomotor activity and time spent awake, particularly during their normal sleep period, is anticipated.

Q5: Are there any known off-target effects or safety concerns in preclinical studies?

A5: this compound is a highly selective OX2R agonist.[1][3] Preclinical studies have not reported significant off-target effects. However, at higher doses, on-target effects such as hyperlocomotion and prolonged wakefulness may be observed. Clinical trials in humans have reported insomnia and urinary urgency/frequency as common adverse events, which are considered mechanistically consistent with orexin system activation.[6][7][8] Researchers should monitor for similar effects in animal models, especially in long-term studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of Efficacy (No increase in wakefulness) 1. Inadequate Dose: The dose may be too low for the specific animal model or strain. 2. Formulation/Solubility Issues: The compound may not be fully dissolved or may have precipitated out of solution, leading to inaccurate dosing. 3. Route of Administration: The chosen route may not provide adequate bioavailability. 4. Timing of Administration: The drug was administered during the animal's active phase when wakefulness is already high.1. Conduct a Dose-Response Study: Test a wider range of doses (e.g., 0.1, 0.3, 1, 3 mg/kg). 2. Verify Formulation: Visually inspect the formulation for precipitation. Prepare fresh solutions for each experiment. Consider sonication to aid dissolution. Perform a formulation stability test. 3. Consider Alternative Routes: If oral bioavailability is a concern, consider intraperitoneal (IP) or subcutaneous (SC) administration. 4. Optimize Dosing Time: Administer the compound during the animal's light phase (inactive period) to observe a more robust wake-promoting effect.
Hyperactivity or Excessive Wakefulness 1. Dose Too High: The administered dose is causing an exaggerated pharmacological effect.1. Reduce the Dose: Titrate the dose downwards to a level that produces the desired level of wakefulness without excessive hyperactivity.
Development of Tolerance (Diminished effect with repeated dosing) 1. Receptor Desensitization: Chronic stimulation of the OX2R may lead to receptor downregulation or desensitization.1. Intermittent Dosing: Consider a dosing holiday (e.g., 1-2 days off per week) to allow for receptor resensitization. 2. Use the Minimum Effective Dose: Chronic studies should utilize the lowest dose that achieves the desired therapeutic effect to minimize the risk of tolerance.
Unexpected Behavioral Phenotypes (e.g., anxiety-like behavior) 1. On-target effects: The orexin system is involved in stress and arousal, and high levels of stimulation could potentially lead to anxiety-like behaviors.1. Behavioral Phenotyping: Conduct a more detailed behavioral assessment, including tests for anxiety (e.g., elevated plus maze, open field test). 2. Dose Adjustment: Determine if the unexpected behaviors are dose-dependent.
Urinary Issues (e.g., increased urination) 1. On-target effect: Orexin receptors are present in the urinary tract and their activation may influence bladder function.1. Monitor Fluid Intake and Urine Output: Quantify changes in water consumption and urine production. 2. Dose Reduction: Assess if this effect is dose-dependent and can be mitigated by lowering the dose.

Data Summary

In Vitro Potency and Selectivity of this compound (TAK-861)
Parameter Value Assay
Human OX2R EC50 2.5 nMCalcium Mobilization Assay
Selectivity over Human OX1R >3,000-foldCalcium Mobilization Assay
In Vivo Efficacy of this compound (TAK-861) in Mouse Models of Narcolepsy
Animal Model Dose (Oral) Primary Efficacy Endpoints
Orexin/ataxin-3 Mice0.1, 0.3, 1 mg/kg- Dose-dependent increase in wakefulness - Significant reduction in cataplexy-like episodes
Orexin-tTA;TetO DTA Mice1 mg/kg- Significant increase in wakefulness - Amelioration of wakefulness fragmentation
Preclinical Pharmacokinetic Parameters of this compound (TAK-861)
Species Route Cmax Tmax Half-life (t1/2) Bioavailability
MouseOralData not publicly availableData not publicly availableData not publicly availableData not publicly available
MonkeyOralData not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: While specific preclinical pharmacokinetic values for this compound are not publicly available, its profile is described as orally available with a favorable safety profile, suggesting good absorption and a reasonable half-life for in vivo studies.[1][2][3]

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in Mice

Objective: To determine the optimal oral dose of this compound for promoting wakefulness and reducing cataplexy-like episodes in a mouse model of narcolepsy.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Narcolepsy mouse model (e.g., orexin/ataxin-3 transgenic mice) and wild-type controls

  • Oral gavage needles

  • EEG/EMG recording system

  • Video recording equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room and handling for at least 7 days prior to the experiment.

  • EEG/EMG Implantation: Surgically implant electrodes for EEG and EMG recording and allow for at least 7 days of recovery.

  • Habituation: Habituate the animals to the recording chambers and oral gavage procedure with vehicle for 2-3 days before the experiment.

  • Dose Preparation: Prepare fresh formulations of this compound at the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) and a vehicle control.

  • Baseline Recording: Record baseline EEG/EMG and video for at least 24 hours before drug administration.

  • Drug Administration: Administer the prepared doses of this compound or vehicle via oral gavage at the beginning of the light cycle (inactive phase).

  • Post-Dosing Recording: Record EEG/EMG and video for at least 6-8 hours post-administration.

  • Data Analysis:

    • Score the sleep-wake states (wake, NREM, REM) in 10-second epochs.

    • Quantify the total time spent in each state for each hour post-dosing.

    • Measure the latency to the first NREM sleep episode after dosing.

    • Analyze the number and duration of wakefulness bouts.

    • For narcolepsy models, quantify the number and duration of cataplexy-like episodes (identified by sudden loss of muscle tone with continued wakefulness).

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different doses to the vehicle control.

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for oral and intravenous (IV) administration

  • C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles and IV injection supplies

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Acclimate mice and divide them into groups for each time point and route of administration (typically 3-4 mice per time point).

  • Dose Preparation: Prepare dosing solutions for both oral and IV administration at the desired concentration (e.g., 1 mg/kg).

  • Drug Administration:

    • Oral Group: Administer this compound via oral gavage.

    • IV Group: Administer this compound via tail vein injection.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., for PO: 15, 30, 60, 120, 240, 480 minutes; for IV: 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).

Visualizations

OX2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Suntinorexton Suntinorexton OX2R Orexin 2 Receptor (OX2R) Suntinorexton->OX2R Binds and Activates Gq Gq OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Simplified signaling pathway of this compound via the Orexin 2 Receptor (OX2R).

Dose_Optimization_Workflow Start Start Dose_Selection Select Dose Range (e.g., 0.1, 0.3, 1, 3 mg/kg) Start->Dose_Selection Formulation Prepare Stable Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Dose_Selection->Formulation Administration Oral Gavage to Narcoleptic Mouse Model Formulation->Administration Data_Collection EEG/EMG & Video Recording (6-8 hours post-dose) Administration->Data_Collection Analysis Sleep Scoring & Cataplexy Quantification Data_Collection->Analysis Evaluation Efficacy & Safety Acceptable? Analysis->Evaluation Optimal_Dose Optimal Dose Identified Evaluation->Optimal_Dose Yes Adjust_Dose Adjust Dose Range (Higher or Lower) Evaluation->Adjust_Dose No Adjust_Dose->Dose_Selection

Caption: Experimental workflow for dose optimization of this compound in vivo.

Troubleshooting_Tree Start Unexpected In Vivo Results No_Effect Lack of Efficacy? Start->No_Effect Hyperactivity Hyperactivity Observed? Start->Hyperactivity Tolerance Tolerance Development? Start->Tolerance Check_Dose Is Dose Sufficient? No_Effect->Check_Dose Yes Check_Formulation Is Formulation Stable & Soluble? Check_Dose->Check_Formulation Check_Route Is Route of Administration Optimal? Check_Formulation->Check_Route End Problem Resolved Check_Route->End Reduce_Dose Reduce Dose Hyperactivity->Reduce_Dose Yes Reduce_Dose->End Intermittent_Dosing Consider Intermittent Dosing Tolerance->Intermittent_Dosing Yes Min_Effective_Dose Use Minimum Effective Dose Intermittent_Dosing->Min_Effective_Dose Min_Effective_Dose->End

Caption: Troubleshooting decision tree for in vivo studies with this compound.

References

(R,R)-Suntinorexton Stability in Physiological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific stability of (R,R)-Suntinorexton in physiological buffers for assays is limited. The following information is based on general knowledge of small molecule stability testing and should be adapted to your specific experimental needs. It is highly recommended to perform an in-house stability assessment for your particular buffer system and assay conditions.

This technical support guide provides researchers, scientists, and drug development professionals with a framework for assessing and troubleshooting the stability of this compound in common physiological buffers used in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my assay buffer?

A1: Several factors can influence the stability of a small molecule like this compound in aqueous solutions:

  • pH: The acidity or alkalinity of the buffer can lead to hydrolysis of susceptible functional groups.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light Exposure: Compounds can be photosensitive and degrade upon exposure to light.

  • Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation of the molecule.

  • Enzymatic Degradation: If using a buffer containing biological components (e.g., cell lysates, serum), enzymes can metabolize the compound.

Q2: My this compound solution has a hazy appearance after dilution in my physiological buffer. What could be the cause?

A2: A hazy appearance or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is often due to the compound's low aqueous solubility. This compound is known to be highly soluble in DMSO, but its solubility in aqueous buffers may be limited.[1][2][3]

Q3: How should I prepare and store my this compound solutions for assays?

A3: For optimal stability, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[1][2][3] This stock solution should be stored at -20°C or -80°C as recommended by the supplier.[1][3] Working solutions in physiological buffers should ideally be prepared fresh for each experiment to minimize degradation.[3] Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in the assay Compound degradation in the assay buffer.Perform a stability study to determine the compound's half-life in your buffer (see Experimental Protocol below). Consider preparing solutions fresh before use or reducing incubation times if possible.
Adsorption to plasticware.Use low-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer can sometimes mitigate adsorption.
Inconsistent results between experiments Inconsistent solution preparation or storage.Standardize the protocol for preparing and handling this compound solutions. Ensure consistent timing between solution preparation and use in the assay.
Variable buffer pH.Prepare buffers carefully and verify the pH before each experiment.
Precipitation of the compound during the assay Poor aqueous solubility.Decrease the final concentration of this compound in the assay. If possible, increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your assay's performance.

Quantitative Data Summary

Buffer System (pH) Temperature (°C) Incubation Time (hours) Remaining this compound (%) Half-life (t½) (hours)
PBS (7.4)4User-definedUser-determinedUser-calculated
PBS (7.4)25 (Room Temp)User-definedUser-determinedUser-calculated
PBS (7.4)37User-definedUser-determinedUser-calculated
Tris-HCl (7.4)4User-definedUser-determinedUser-calculated
Tris-HCl (7.4)25 (Room Temp)User-definedUser-determinedUser-calculated
Tris-HCl (7.4)37User-definedUser-determinedUser-calculated
Hanks' BSS (7.4)37User-definedUser-determinedUser-calculated

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Physiological Buffer

This protocol provides a general method for determining the stability of this compound in a desired physiological buffer using HPLC or LC-MS.

Materials:

  • This compound powder

  • DMSO (anhydrous, high purity)

  • Physiological buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator/water bath

  • Calibrated analytical balance and pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Preparation of Working Solution: Dilute the stock solution into the physiological buffer to the final working concentration used in your assays (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.

  • Incubation: Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition. The t=0 sample should be analyzed immediately after preparation.

  • Sample Quenching (if necessary): To stop further degradation, mix the sample with an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

Signaling Pathway

This compound is an agonist of the Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR).[3][4][5] The binding of an agonist to OX2R can initiate several downstream signaling cascades.[4][6][7]

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers cluster_kinases Kinase Cascades cluster_cellular_response Cellular Response Suntinorexton This compound OX2R Orexin 2 Receptor (OX2R) Suntinorexton->OX2R activates Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs Ca_ion Ion Channels OX2R->Ca_ion modulates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Gs->AC activates IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_increase ↑ [Ca²⁺]i Ca_ion->Ca_increase IP3_DAG->Ca_increase PKC Protein Kinase C (PKC) IP3_DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates MAPK MAPK/ERK Pathway Ca_increase->MAPK PKC->MAPK Response Neuronal Excitation PKC->Response PKA->MAPK PKA->Response MAPK->Response

Caption: Orexin 2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the stability of this compound in a physiological buffer.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution (in DMSO) Working Dilute to Working Concentration in Physiological Buffer Stock->Working Aliquots Aliquot for Time Points (t=0, 1, 2, 4, 8, 24h) Working->Aliquots Incubate Incubate at Test Temperatures (4°C, 25°C, 37°C) Aliquots->Incubate Sample Collect Sample at Each Time Point Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Calculate Calculate % Remaining vs. t=0 Analyze->Calculate Plot Plot Degradation Curve and Determine Half-life Calculate->Plot

Caption: Experimental Workflow for Stability Assessment.

References

Mitigating potential off-target effects of (R,R)-Suntinorexton

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of (R,R)-Suntinorexton, a selective orexin (B13118510) type 2 receptor (OX2R) agonist. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the (R,R)-stereoisomer of Suntinorexton (also known as TAK-925 or danavorexton), which is a potent and highly selective agonist for the orexin type 2 receptor (OX2R), a G-protein coupled receptor (GPCR). Its primary mechanism of action is to mimic the effect of the endogenous neuropeptide orexin-B by binding to and activating OX2R, leading to the modulation of downstream signaling pathways that regulate wakefulness.

Q2: What are the known off-target effects of this compound?

A2: To date, specific off-target effects for this compound have not been extensively publicly documented. However, its parent compound, Suntinorexton (TAK-925), is reported to have over 5,000-fold selectivity for OX2R over the orexin type 1 receptor (OX1R)[1]. While this high selectivity minimizes the risk of OX1R-mediated off-target effects, it is crucial to consider potential interactions with other unrelated receptors, ion channels, or enzymes. Furthermore, a related orexin agonist, TAK-994, was discontinued (B1498344) due to observations of liver toxicity, highlighting a potential area of concern for this class of compounds.

Q3: How can I proactively minimize potential off-target effects in my experiments?

A3: Proactive mitigation of off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Studies: Determine the minimal effective concentration of this compound required to elicit the desired on-target effect. Using the lowest effective concentration will minimize the engagement of lower-affinity off-target molecules.

  • Use of Control Compounds: Include appropriate controls in your experiments. This could involve a structurally similar but inactive analog of this compound or a well-characterized orexin receptor antagonist to confirm that the observed effects are mediated through OX2R.

  • Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) to confirm that this compound is binding to OX2R in your experimental system at the concentrations used.

  • Orthogonal Approaches: Use multiple, distinct assays to measure the same biological endpoint. If the effect of this compound is consistent across different assay platforms, it is more likely to be an on-target effect.

Q4: What are the signs of potential hepatotoxicity in in vitro models?

A4: Given the history of liver toxicity with a related compound, monitoring for signs of hepatotoxicity is prudent. In in vitro models, such as primary hepatocytes or liver-derived cell lines (e.g., HepG2), indicators of potential hepatotoxicity include:

  • Decreased cell viability (e.g., as measured by MTT or LDH assays).

  • Induction of apoptosis or necrosis.

  • Mitochondrial dysfunction (e.g., changes in mitochondrial membrane potential).

  • Induction of cellular stress pathways.

  • Alterations in the expression of key genes involved in liver function or toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cellular assays.

Potential Cause Troubleshooting Steps
Off-target activity 1. Perform a comprehensive off-target screening against a panel of GPCRs, ion channels, and kinases. 2. Use a structurally distinct OX2R agonist to see if the same phenotype is produced. 3. Employ a selective OX2R antagonist to determine if the effect can be blocked.
Cell line variability 1. Confirm the expression level of OX2R in your cell line using qPCR or Western blot. 2. Test the compound in a different cell line known to express OX2R.
Compound degradation 1. Ensure proper storage of this compound according to the manufacturer's instructions. 2. Prepare fresh stock solutions for each experiment.

Issue 2: Observed cellular toxicity not consistent with known OX2R signaling.

Potential Cause Troubleshooting Steps
Hepatotoxicity 1. Conduct in vitro hepatotoxicity assays using primary hepatocytes or HepG2 cells. 2. Assess markers of liver injury such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) in the cell culture medium. 3. Evaluate mitochondrial function and reactive oxygen species (ROS) production.
General cytotoxicity 1. Perform a dose-response curve for cytotoxicity in multiple cell lines, including those that do not express OX2R. 2. Assess cell membrane integrity using an LDH assay.

Data Presentation

Table 1: Recommended In Vitro Off-Target Screening Panels for this compound

Panel TypeKey Targets to IncludeRationale
GPCR Panel Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic receptorsTo identify potential interactions with other neurotransmitter systems.
Ion Channel Panel hERG, Nav, Cav, Kv channelsTo assess the risk of cardiotoxicity and other ion channel-related side effects.
Kinase Panel A broad panel of representative kinasesTo rule out unintended modulation of key signaling cascades.
Safety Panel A panel of targets with known safety liabilities (e.g., phosphodiesterases, transporters)To proactively identify potential safety concerns.

Table 2: Overview of In Vitro Hepatotoxicity Assays

AssayModel SystemEndpoint Measured
Cell Viability Primary human hepatocytes, HepG2 cellsATP levels (e.g., CellTiter-Glo®), MTT reduction
Cytotoxicity Primary human hepatocytes, HepG2 cellsLDH release
Mitochondrial Toxicity Primary human hepatocytes, HepG2 cellsMitochondrial membrane potential (e.g., TMRE staining)
Bile Salt Export Pump (BSEP) Inhibition Membrane vesicles expressing BSEPInhibition of taurocholate transport

Experimental Protocols

1. Protocol: GPCR Selectivity Profiling via Calcium Mobilization Assay

This protocol is designed to assess the selectivity of this compound for OX2R over OX1R.

  • Cell Lines: HEK293 cells stably expressing human OX1R and HEK293 cells stably expressing human OX2R.

  • Reagents:

    • This compound

    • Orexin-A (as a non-selective agonist control)

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Procedure:

    • Seed the OX1R- and OX2R-expressing HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.

    • Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

    • Prepare serial dilutions of this compound and Orexin-A in HBSS.

    • Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence, then add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).

    • Calculate the change in fluorescence from baseline and plot the dose-response curves to determine the EC50 values for each compound on each receptor.

    • Selectivity is determined by the ratio of EC50 (OX1R) / EC50 (OX2R).

2. Protocol: β-Arrestin Recruitment Assay

This assay determines if this compound induces β-arrestin recruitment to OX2R, a key step in GPCR desensitization and an alternative signaling pathway.

  • Assay Principle: This protocol utilizes a commercially available enzyme fragment complementation (EFC) assay system (e.g., PathHunter® β-Arrestin Assay).

  • Cell Line: A cell line engineered to co-express OX2R fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

  • Procedure:

    • Plate the engineered cells in a 384-well white, solid-bottom assay plate and incubate overnight.

    • Prepare serial dilutions of this compound and a known OX2R agonist (control) in the appropriate assay buffer.

    • Add the diluted compounds to the cell plate and incubate for 90 minutes at 37°C.

    • Prepare the detection reagent containing the substrate for the complemented enzyme according to the manufacturer's instructions.

    • Add the detection reagent to each well and incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the dose-response curves to determine the EC50 for β-arrestin recruitment.

Mandatory Visualizations

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Suntinorexton This compound OX2R OX2R Suntinorexton->OX2R Gq Gq OX2R->Gq Gi Gi OX2R->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC Downstream Downstream Cellular Effects PKC->Downstream Ca_cyto Ca²⁺ (cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Ca_cyto->Downstream cAMP cAMP ATP->cAMP cAMP->Downstream

Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.

Off_Target_Workflow Start Unexpected Experimental Outcome Observed Check_Conc Verify Compound Concentration and Stability Start->Check_Conc Toxicity_Assay Perform In Vitro Toxicity Assays Start->Toxicity_Assay Orthogonal_Assay Perform Orthogonal Assay for On-Target Effect Check_Conc->Orthogonal_Assay Antagonist_Block Use Selective OX2R Antagonist to Attempt Blockade Orthogonal_Assay->Antagonist_Block Off_Target_Screen Conduct Broad Off-Target Screening (e.g., GPCR panel) Antagonist_Block->Off_Target_Screen Effect Not Blocked On_Target Confirm On-Target Effect Antagonist_Block->On_Target Effect Blocked Analyze_Data Analyze Screening and Toxicity Data Off_Target_Screen->Analyze_Data Toxicity_Assay->Analyze_Data Conclusion Identify Potential Off-Target Interaction Analyze_Data->Conclusion

Caption: Experimental Workflow for Investigating Potential Off-Target Effects.

References

Technical Support Center: Optimizing CNS Penetration of (R,R)-Suntinorexton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the Central Nervous System (CNS) penetration of (R,R)-Suntinorexton.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound (also known as TAK-861) is an experimental, selective orexin (B13118510) type 2 receptor (OX2R) agonist.[1][2][3] Orexin neuropeptides are key regulators of wakefulness, and the loss of orexin-producing neurons is a primary cause of narcolepsy type 1.[4][5] this compound is being investigated for the treatment of narcolepsy by targeting the underlying orexin deficiency.[5][6]

2. What are the known physicochemical properties of this compound?

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for predicting its passive diffusion across the blood-brain barrier (BBB).

PropertyValueReference
Molecular FormulaC23H28F2N2O4S[7]
Molecular Weight466.5 g/mol [7]

3. What are the main challenges in achieving optimal CNS penetration for small molecules like this compound?

The primary challenges include:

  • The Blood-Brain Barrier (BBB): A highly selective barrier that restricts the passage of most drugs from the bloodstream into the brain.[4] More than 98% of small molecule drugs are unable to cross the BBB.[4]

  • Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), are present at the BBB and actively pump xenobiotics, including many drugs, back into the bloodstream, limiting their brain accumulation.

  • Metabolic Stability: The compound must be stable enough in the periphery and at the BBB to reach its target in the CNS in sufficient concentrations.

4. Is there any available data on the CNS penetration of orexin receptor agonists?

CompoundMolecular WeightOX2R EC50 (nM)MDR-1 Efflux RatioBrain-to-Plasma Concentration Ratio (at 0.5h and 1h)
TAK-925 4255.50.80.2

Data from the discovery of TAK-925.[8]

An MDR-1 efflux ratio close to 1 suggests that the compound is not a significant substrate for P-glycoprotein. The brain-to-plasma ratio of 0.2 indicates that the concentration in the brain is 20% of that in the plasma at the measured time points.

II. Troubleshooting Guides

This section provides guidance on specific issues that researchers may encounter during their experiments.

Issue 1: Low Brain-to-Plasma Concentration Ratio

Possible Causes:

  • High P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters at the BBB.

  • Poor Passive Permeability: The physicochemical properties of the compound (e.g., high polarity, large size) may not be optimal for crossing the lipid membranes of the BBB.

  • Rapid Metabolism: The compound may be rapidly metabolized in the periphery or at the BBB.

  • High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.

Troubleshooting Steps:

  • Assess P-gp Substrate Liability:

    • In vitro P-gp substrate assay: Utilize cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests the compound is a P-gp substrate.

    • In vivo studies with P-gp inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., elacridar) in animal models and measure the change in the brain-to-plasma ratio. A significant increase in the ratio in the presence of the inhibitor confirms P-gp mediated efflux.

  • Optimize Physicochemical Properties:

    • Reduce Polar Surface Area (PSA): Aim for a PSA of less than 90 Ų to improve passive diffusion.

    • Increase Lipophilicity (logP): A logP in the range of 2-4 is often optimal for BBB penetration. However, very high lipophilicity can lead to increased non-specific binding and metabolism.

    • Reduce Hydrogen Bonding Capacity: Minimize the number of hydrogen bond donors and acceptors.

  • Evaluate Metabolic Stability:

    • In vitro metabolism assays: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.

    • Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways and whether they can penetrate the CNS.

  • Measure Plasma Protein Binding:

    • Determine the fraction of the drug that is unbound in plasma using techniques like equilibrium dialysis. Only the unbound fraction can cross the BBB.

Issue 2: Inconsistent Results in In Vitro BBB Models

Possible Causes:

  • Poor Barrier Integrity of the In Vitro Model: The cell monolayer may not have formed tight junctions properly, leading to high paracellular leakage.

  • Low Expression or Activity of Transporters: The in vitro model may not adequately express the relevant influx and efflux transporters found in the in vivo BBB.

  • Cell Line Variability: Different cell lines or primary cells from different donors can have varying barrier properties.

Troubleshooting Steps:

  • Validate Barrier Integrity:

    • Measure Transendothelial Electrical Resistance (TEER): TEER is a key indicator of tight junction formation. Ensure TEER values are stable and within the expected range for the specific cell model before and during the permeability assay.

    • Use Paracellular Markers: Assess the permeability of a known paracellular marker (e.g., Lucifer yellow or a fluorescently labeled dextran) to confirm low paracellular leakage.

  • Characterize Transporter Expression and Function:

    • Gene and Protein Expression Analysis: Use qPCR or western blotting to confirm the expression of key efflux transporters like P-gp (ABCB1) and influx transporters.

    • Use Known Substrates and Inhibitors: Test the transport of known P-gp substrates (e.g., rhodamine 123) with and without a P-gp inhibitor to confirm functional efflux activity.

  • Standardize Cell Culture Conditions:

    • Maintain consistent cell seeding density, passage number, and culture media composition.

    • Consider co-culture models with astrocytes and pericytes to better mimic the in vivo neurovascular unit and enhance barrier properties.

III. Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Brain endothelial cells (e.g., hCMEC/D3 or primary brain endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (paracellular marker)

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts at a confluent density.

  • Culture and Barrier Formation: Culture the cells for several days to allow for the formation of a tight monolayer. Monitor barrier integrity by measuring TEER daily.

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the transport buffer containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method.

    • Measure the fluorescence of Lucifer yellow to assess the integrity of the monolayer during the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of the compound in the apical chamber.

Protocol 2: In Vivo Pharmacokinetic and Brain Penetration Study in Rodents

Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of this compound in a rodent model.

Materials:

  • This compound formulation for administration (e.g., oral or intravenous)

  • Rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Brain tissue collection supplies

  • Homogenizer

  • Analytical method for quantifying this compound in plasma and brain homogenate (e.g., LC-MS/MS)

Methodology:

  • Compound Administration: Administer this compound to the animals at a defined dose and route.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).

    • Immediately following blood collection at each time point, euthanize the animals and collect the brains.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Weigh the brains and homogenize them in a suitable buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters from the plasma concentration-time profile (e.g., Cmax, Tmax, AUC, half-life).

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma Where:

      • Cbrain is the concentration of the compound in the brain (ng/g).

      • Cplasma is the concentration of the compound in the plasma (ng/mL).

    • To account for protein binding, the unbound brain-to-plasma ratio (Kp,uu) can be calculated if the fraction unbound in brain and plasma are determined.

IV. Visualizations

Orexin Signaling Pathway

Orexin_Signaling Suntinorexton This compound OX2R Orexin 2 Receptor (OX2R) (GPCR) Suntinorexton->OX2R Binds & Activates Gq Gq OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to

Caption: Orexin 2 Receptor Signaling Pathway.

Experimental Workflow for Improving CNS Penetration

CNS_Penetration_Workflow Start Start: this compound with Suboptimal CNS Penetration In_Vitro_BBB In Vitro BBB Permeability Assay (e.g., Transwell) Start->In_Vitro_BBB Pgp_Assay P-gp Substrate Assay Start->Pgp_Assay In_Vivo_PK In Vivo PK & Brain Penetration (Rodent Model) Start->In_Vivo_PK Data_Analysis Analyze Data: - Papp - Efflux Ratio - Brain/Plasma Ratio In_Vitro_BBB->Data_Analysis Pgp_Assay->Data_Analysis In_Vivo_PK->Data_Analysis Low_Permeability Problem: Poor Permeability Data_Analysis->Low_Permeability If Papp is low High_Efflux Problem: High P-gp Efflux Data_Analysis->High_Efflux If Efflux Ratio is high End End: Optimized CNS Penetration Data_Analysis->End If CNS penetration is optimal Structural_Mod Medicinal Chemistry: Structural Modifications Low_Permeability->Structural_Mod Formulation Formulation Strategies: (e.g., Nanoparticles, Prodrugs) Low_Permeability->Formulation High_Efflux->Structural_Mod Re_evaluate Re-evaluate Modified Compound Structural_Mod->Re_evaluate Formulation->Re_evaluate Re_evaluate->In_Vitro_BBB

Caption: Workflow for Improving CNS Penetration.

References

Technical Support Center: (R,R)-Suntinorexton and Related Orexin Receptor 2 (OX2R) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (R,R)-Suntinorexton and other selective orexin (B13118510) receptor 2 (OX2R) agonists in animal models. The information is compiled from preclinical and clinical data on Suntinorexton (TAK-861) and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected pharmacological effect of this compound in animal models?

A1: The primary and expected pharmacological effect of this compound, a selective OX2R agonist, is the promotion of wakefulness. In animal models of narcolepsy, such as orexin/ataxin-3 transgenic mice, administration of OX2R agonists has been shown to significantly increase wakefulness time and reduce fragmentation of wakefulness.[1][2] In wild-type nocturnal animals, administration during their normal sleep period will also result in a dose-dependent increase in wakefulness.

Q2: Are there any known on-target side effects that might be observed in animal models?

A2: Yes, on-target side effects consistent with the mechanism of action of OX2R agonists have been reported in clinical trials with TAK-861 and may be observed in animal models. These include insomnia or disrupted sleep patterns if administered close to the animal's active phase, as well as potential urinary frequency.[3][4][5] Researchers should carefully monitor sleep-wake patterns and urinary output.

Q3: What is the risk of hepatotoxicity with this compound?

A3: While this compound (as part of TAK-861) has so far shown a favorable safety profile with no reported cases of hepatotoxicity in clinical trials, a related earlier compound, TAK-994, was associated with drug-induced liver injury in humans.[3][5][6] This was hypothesized to be an off-target effect.[6] Therefore, monitoring liver function is a critical precautionary measure in any preclinical study with novel OX2R agonists.

Q4: Can this compound affect the body weight of experimental animals?

A4: There is evidence from preclinical studies with a related OX2R agonist, danavorexton (B3325393) (TAK-925), that it can attenuate body weight gain in a mouse model of narcolepsy without altering food intake.[7][8][9] This suggests a potential metabolic effect of OX2R agonism. Researchers should include regular body weight measurements in their experimental protocols.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Failure to Gain Weight

Symptoms:

  • Stagnation or reduction in body weight compared to control animals.

  • No significant change in daily food consumption.

Possible Cause:

  • Metabolic effects secondary to OX2R activation. Orexin signaling is known to play a role in energy metabolism.[10][11]

Troubleshooting Steps:

  • Confirm and Quantify: Weigh the animals daily at the same time to confirm the trend. Compare the weight change to a vehicle-treated control group.

  • Assess Body Composition: If available, use techniques like DEXA or MRI to determine if the weight change is due to a loss of fat mass, lean mass, or both.

  • Metabolic Monitoring: Consider performing indirect calorimetry to assess for changes in energy expenditure, respiratory exchange ratio, and physical activity.

  • Dose-Response Evaluation: Determine if the effect on body weight is dose-dependent. A clear dose-response relationship would strengthen the evidence for a drug-related effect.

Issue 2: Abnormal Liver Function Tests or Suspected Hepatotoxicity

Symptoms:

  • Elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Changes in liver histology observed during necropsy.

Possible Cause:

  • Off-target effects of the compound or its metabolites, as hypothesized for the related compound TAK-994.[6]

Troubleshooting Steps:

  • Baseline and Follow-up Bloodwork: Collect baseline blood samples before starting the experiment and at regular intervals during the study to monitor liver enzyme levels.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of the liver from both treated and control animals. Look for signs of necrosis, inflammation, or other abnormalities.

  • Metabolic Enzyme Induction: Consider that the hepatotoxicity of TAK-994 was observed in murine models following cytochrome P450 induction.[12] If unexpected liver findings are observed, it may be relevant to investigate the metabolic profile of this compound and its potential to form reactive metabolites.

  • Consult a Veterinary Pathologist: A specialist can help interpret the liver function tests and histopathology findings in the context of the experiment.

Data Presentation

Table 1: Effect of the OX2R Agonist Danavorexton (TAK-925) on Body Weight in Orexin/Ataxin-3 Transgenic Mice
Treatment GroupDuration of TreatmentChange in Body Weight (g)p-value vs. VehicleReference
Vehicle14 days+ 2.5 ± 0.3-[7]
TAK-925 (dose not specified)14 daysSignificantly attenuated gain< 0.05[7]

Note: Specific quantitative data on the dose-dependent effect of this compound on body weight in animal models is not publicly available. The data presented is for a related compound, danavorexton (TAK-925), and indicates a statistically significant attenuation of body weight gain.

Experimental Protocols

Protocol 1: Assessment of Body Weight and Food Intake in Mice
  • Animal Model: Orexin/ataxin-3 transgenic mice or wild-type C57BL/6J mice.

  • Housing: Individually house animals for accurate measurement of food intake.

  • Acclimation: Allow at least one week of acclimation to the housing conditions before the start of the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at the same time each day.

  • Measurements:

    • Record the body weight of each animal daily, before drug administration.

    • Measure the amount of food remaining in the food hopper daily to calculate 24-hour food intake. Account for any spillage.

  • Duration: A 14-day study period is suggested based on previous studies with related compounds.[7]

  • Data Analysis: Compare the change in body weight and average daily food intake between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Monitoring for Potential Hepatotoxicity in Rodent Models
  • Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.

  • Group Size: Use a sufficient number of animals per group (e.g., n=8-10) to allow for statistical power.

  • Drug Administration: Administer (R,R)-Suntinorenton or vehicle daily for the intended duration of the main study.

  • Blood Sampling:

    • Collect a baseline blood sample from all animals before the first dose.

    • Collect blood samples at selected time points during the study (e.g., weekly) and at termination.

    • Use appropriate methods for blood collection (e.g., tail vein, saphenous vein) to minimize stress.

  • Biochemical Analysis: Analyze serum or plasma for the following liver function markers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the animals and perform a gross examination of the liver.

    • Collect liver tissue samples and fix them in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or necrosis.

Mandatory Visualizations

Orexin_Signaling_Pathway cluster_0 Orexin Neuron cluster_1 Target Neuron Orexin_A_B Orexin-A / Orexin-B OX2R Orexin 2 Receptor (OX2R) (GPCR) Orexin_A_B->OX2R this compound (Agonist) Gq Gq protein OX2R->Gq Gs Gs protein OX2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation PKA Protein Kinase A (PKA) cAMP->PKA PKA->Neuronal_Excitation Experimental_Workflow_Hepatotoxicity cluster_0 Experimental Design cluster_1 In-Life Monitoring cluster_2 Terminal Procedures cluster_3 Data Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Grouping Randomize into Groups (Vehicle, this compound doses) Animal_Model->Grouping Dosing Daily Dosing (e.g., Oral Gavage) Grouping->Dosing Clinical_Signs Daily Clinical Observations Dosing->Clinical_Signs Body_Weight Weekly Body Weight Dosing->Body_Weight Blood_Sampling Periodic Blood Sampling (e.g., Day 7, 14, 28) Dosing->Blood_Sampling Terminal_Bleed Terminal Blood Collection Dosing->Terminal_Bleed Biochemistry Serum Biochemistry (ALT, AST, ALP, Bilirubin) Blood_Sampling->Biochemistry Necropsy Gross Necropsy & Organ Weight (Liver) Terminal_Bleed->Necropsy Terminal_Bleed->Biochemistry Histopathology Liver Tissue Collection for Histopathology Necropsy->Histopathology Histo_Analysis Microscopic Examination of Liver Sections Histopathology->Histo_Analysis Report Final Report and Interpretation Biochemistry->Report Histo_Analysis->Report

References

Technical Support Center: (R,R)-Suntinorexton Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R,R)-Suntinorexton in their experiments. The information is designed to address potential reproducibility issues and offer solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the orexin (B13118510) type 2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Its primary mechanism of action is to mimic the endogenous neuropeptide orexin-A, binding to and activating OX2R. This activation is involved in regulating various physiological processes, most notably the sleep-wake cycle.[3] this compound is the (R,R)-isomer of Suntinorexton (also known as TAK-861) and is utilized in research to investigate neurological disorders.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability and reproducibility, proper storage and handling of this compound are critical. Below is a summary of recommended conditions based on supplier data.

Form Storage Temperature Duration Notes
Powder-20°C3 yearsKeep away from moisture.[4]
In Solvent-80°C1 yearUse within 1 year for solvent-based stock solutions.[4]

It is crucial to refer to the manufacturer's specific instructions provided with your compound.

Q3: Are there any known off-target effects or cross-reactivity with other receptors?

This compound is designed as a selective OX2R agonist.[2] While extensive public data on off-target binding is limited, researchers should always consider the possibility of cross-reactivity, especially at high concentrations. For critical experiments, it is advisable to perform counter-screening against related receptors, such as the orexin type 1 receptor (OX1R), to confirm selectivity.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Functional Assays
Potential Cause Troubleshooting Step
Cell Line Variability Ensure you are using a consistent cell line with stable expression of OX2R. Passage number can affect receptor expression and signaling; try to use cells within a defined passage range for all experiments.
Ligand Degradation Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Conditions Optimize serum concentration, incubation times, and cell density. For calcium mobilization assays, ensure the quality and loading efficiency of the fluorescent dye.
Vehicle Effects High concentrations of solvents like DMSO can impact cell viability and membrane properties. Maintain a consistent and low final concentration of the vehicle across all wells, including controls.
Issue 2: Poor Solubility and Precipitation of the Compound
Potential Cause Troubleshooting Step
Improper Solvent For in vitro assays, DMSO is a common solvent.[4] For in vivo studies, specific formulations are required. A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]
Precipitation in Media When diluting a DMSO stock solution into aqueous media, rapid addition can cause precipitation. Add the stock solution dropwise while vortexing the media to facilitate dissolution. Sonication may also be beneficial.[4][5]
Saturation Be aware of the solubility limits of this compound in your chosen solvent and experimental buffer. Do not exceed these limits.
Issue 3: Lack of In Vivo Efficacy or High Variability
Potential Cause Troubleshooting Step
Suboptimal Formulation The choice of vehicle is critical for in vivo studies. If using a custom formulation, ensure it is non-toxic and provides adequate bioavailability. Refer to established protocols for orexin agonists.[5]
Route of Administration The route of administration (e.g., oral, intraperitoneal) will significantly impact the pharmacokinetic profile. Ensure the chosen route is appropriate for the experimental question and that the administration technique is consistent.
Metabolic Instability This compound may be subject to metabolic degradation. Consider performing preliminary pharmacokinetic studies to determine the compound's half-life and optimal dosing schedule in your animal model.

Experimental Protocols and Data

In Vivo Formulation Protocol

The following protocol is a general guideline for preparing this compound for in vivo experiments.

Step Action Notes
1Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).Sonication may be required to fully dissolve the compound.[5]
2In a separate tube, combine the appropriate volumes of PEG300 and Tween-80.For the formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, use a 40:5 ratio of PEG300 to Tween 80.[4]
3Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.This creates a co-solvent system to maintain solubility.
4Slowly add the saline to the mixture while vortexing to reach the final desired volume.The final solution should be clear. If precipitation occurs, sonication and gentle warming may help.[5]
5Prepare the working solution fresh on the day of the experiment.[5]
Quantitative Data for Orexin Receptor Agonists

The following table provides context on the potency of related orexin agonists. Data for this compound is not publicly available in detail, but data for similar compounds can be useful for experimental design.

Compound Target EC50 Reference
TAK-861 (Suntinorexton)OX2R2.5 nM[6]
(R)-YNT-3708OX1R7.48 nM[7]

Visualizations

Signaling Pathway of Orexin Receptor 2 (OX2R)

OX2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Suntinorexton Suntinorexton OX2R OX2R Suntinorexton->OX2R Binds to Gq_alpha Gq_alpha OX2R->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Excitation) Ca_release->Downstream_Effects PKC_activation->Downstream_Effects Calcium_Assay_Workflow Start Start Seed_Cells Seed OX2R-expressing cells in a microplate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive fluorescent dye Incubate_24h->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Add_Compound Add varying concentrations of This compound Wash_Cells->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time Add_Compound->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: (R,R)-Suntinorexton In Vitro Dose-Response Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective orexin (B13118510) 2 receptor (OX2R) agonist, (R,R)-Suntinorexton, in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is an experimental, selective orexin type 2 receptor (OX2R) agonist.[1] In vitro, it binds to and activates the OX2R, a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade. The primary pathway involves the coupling of the activated OX2R to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a measurable increase in cytosolic calcium concentration.

Q2: What are typical in vitro potency (EC50) values for selective OX2R agonists like this compound?

While specific in vitro dose-response data for this compound is not publicly available, data from other potent and selective OX2R agonists developed by Takeda and other pharmaceutical companies can provide a reference range for expected potency. These values are typically determined using calcium flux assays in cell lines engineered to express the human OX2R, such as Chinese Hamster Ovary (CHO) cells.

CompoundTarget ReceptorIn Vitro AssayReported EC50Selectivity over OX1R
TAK-861Human OX2RNot specified2.5 nM~10-fold higher potency than TAK-994
TAK-994Human OX2RNot specified19 nM>700-fold
ORX750Human OX2RFLIPR Assay0.11 nM9,800-fold

This table summarizes publicly available data for similar selective OX2R agonists to provide a comparative context for experimental design and data interpretation.[2][3][4]

Q3: Which in vitro assays are most common for characterizing this compound activity?

The most common in vitro functional assay for OX2R agonists is the calcium flux assay. This is due to the OX2R's primary signaling through the Gq pathway, which results in a robust and measurable increase in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used high-throughput platform for conducting these assays. Other potential assays could include inositol phosphate (B84403) (IP1) accumulation assays, which also measure a downstream product of the Gq pathway.

Experimental Protocols

Detailed Methodology: In Vitro Calcium Flux Assay using FLIPR

This protocol outlines a general procedure for assessing the agonist activity of this compound on the human OX2R expressed in CHO cells.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R) in an appropriate growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
  • The day before the assay, seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

2. Compound Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.
  • Perform serial dilutions of the stock solution to create a concentration range suitable for generating a full dose-response curve (e.g., from 1 pM to 10 µM).

3. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.
  • Remove the growth medium from the cell plates and add the dye-loading solution to each well.
  • Incubate the plates at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active form.

4. FLIPR Assay:

  • Set up the FLIPR instrument to monitor fluorescence intensity over time.
  • Place the cell plate and the compound plate into the FLIPR.
  • Initiate the assay, which will involve the automated addition of the this compound dilutions to the cell plate.
  • Measure the fluorescence signal before and after the addition of the compound to determine the change in intracellular calcium concentration.

5. Data Analysis:

  • The raw fluorescence data is typically normalized to the baseline fluorescence before compound addition.
  • Plot the peak fluorescence response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response), Emax (the maximum response), and the Hill slope.

Visualizations

OX2R_Signaling_Pathway Suntinorexton This compound OX2R OX2R Suntinorexton->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response

Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture hOX2R-expressing CHO cells Cell_Plating 2. Seed cells into -walled plates Cell_Culture->Cell_Plating Dye_Loading 4. Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Prep 3. Prepare serial dilutions of this compound FLIPR_Measurement 6. Measure fluorescence during compound addition Compound_Prep->FLIPR_Measurement Incubation 5. Incubate for dye uptake Dye_Loading->Incubation Incubation->FLIPR_Measurement Data_Normalization 7. Normalize fluorescence data FLIPR_Measurement->Data_Normalization Dose_Response_Curve 8. Plot dose-response curve Data_Normalization->Dose_Response_Curve Parameter_Determination 9. Determine EC50, Emax, and Hill slope Dose_Response_Curve->Parameter_Determination

Caption: FLIPR Calcium Flux Assay Workflow.

Troubleshooting Guide

Problem 1: No discernible dose-response curve is observed.

  • Possible Cause: The concentration range of this compound is not appropriate.

    • Solution: Widen the concentration range tested. Based on data from similar compounds, a range from picomolar to micromolar is a reasonable starting point.

  • Possible Cause: The compound has low solubility in the assay buffer.

    • Solution: Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability or the assay readout. Check for any precipitation of the compound in the stock solution or dilutions.

  • Possible Cause: The cells are not expressing the OX2R or the receptor is not functional.

    • Solution: Verify receptor expression using a positive control, such as the endogenous ligand orexin-A or orexin-B. If a positive control is not available, other methods like western blotting or qPCR can confirm receptor expression.

  • Possible Cause: The assay conditions are not optimal.

    • Solution: Optimize cell seeding density, dye loading time, and temperature.

Problem 2: The dose-response curve has a very shallow or steep Hill slope.

  • Possible Cause (Shallow Slope): The compound may have complex binding kinetics or there may be experimental variability.

    • Solution: Ensure thorough mixing of the compound in the wells. Check for and minimize any systematic errors in pipetting. A Hill slope significantly less than 1 can sometimes indicate negative cooperativity or multiple binding sites.

  • Possible Cause (Steep Slope): This can indicate positive cooperativity or a very tight binding interaction.

    • Solution: A very steep slope may be a valid result. Ensure that the data points around the EC50 are well-defined to accurately determine the slope.

Problem 3: High variability between replicate wells.

  • Possible Cause: Inconsistent cell numbers per well.

    • Solution: Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques to dispense cells evenly.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate, or ensure proper humidification during incubation to minimize evaporation.

  • Possible Cause: Inaccurate pipetting of the compound dilutions.

    • Solution: Use calibrated pipettes and ensure proper technique. Consider using automated liquid handlers for improved precision.

Problem 4: The maximum response (Emax) is lower than expected compared to a reference agonist.

  • Possible Cause: this compound may be a partial agonist.

    • Solution: A partial agonist will not elicit the same maximal response as a full agonist, even at saturating concentrations. This is an important characteristic of the compound's pharmacology.

  • Possible Cause: The highest concentration tested is not sufficient to elicit the maximal response.

    • Solution: Extend the dose-response curve to higher concentrations, being mindful of potential solubility issues or off-target effects at very high concentrations.

  • Possible Cause: Receptor desensitization or downregulation during the assay.

    • Solution: Reduce the incubation time with the agonist if possible, although this may affect achieving equilibrium.

Troubleshooting_Logic Start Interpreting Dose-Response Curve Issue Issue Start->Issue No_Curve No_Curve Issue->No_Curve No Curve Bad_Slope Bad_Slope Issue->Bad_Slope Shallow/Steep Slope High_Variability High_Variability Issue->High_Variability High Variability Low_Emax Low_Emax Issue->Low_Emax Low Emax Sol_Concentration Sol_Concentration No_Curve->Sol_Concentration Check Concentration Range Sol_Solubility Sol_Solubility No_Curve->Sol_Solubility Check Solubility Sol_Receptor Sol_Receptor No_Curve->Sol_Receptor Verify Receptor Expression Sol_Kinetics Sol_Kinetics Bad_Slope->Sol_Kinetics Consider Binding Kinetics Sol_Pipetting_Slope Sol_Pipetting_Slope Bad_Slope->Sol_Pipetting_Slope Ensure Accurate Pipetting Sol_Cell_Number Sol_Cell_Number High_Variability->Sol_Cell_Number Ensure Consistent Cell Seeding Sol_Edge_Effects Sol_Edge_Effects High_Variability->Sol_Edge_Effects Mitigate Edge Effects Sol_Partial_Agonist Sol_Partial_Agonist Low_Emax->Sol_Partial_Agonist Is it a Partial Agonist? Sol_Max_Concentration Sol_Max_Concentration Low_Emax->Sol_Max_Concentration Increase Max Concentration

Caption: Troubleshooting Logic for Dose-Response Curves.

References

Long-term stability of (R,R)-Suntinorexton stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (R,R)-Suntinorexton stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of up to 200 mg/mL being achievable.[1][3] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1] Sonication may be required to fully dissolve the compound.[1][2]

Q2: How should I store this compound stock solutions for long-term stability?

A2: For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[4] Under these conditions, the solution is stable for up to 6 months to one year.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][3][5]

Q3: Can I store the powdered form of this compound?

A3: Yes, the solid powder form of this compound is stable for extended periods. It can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3][5]

Q4: My this compound solution has precipitated upon storage. What should I do?

A4: Precipitation can occur due to poor solubility or degradation into an insoluble product.[6] If precipitation is observed, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, it is recommended to prepare a fresh solution. To prevent this, consider preparing a more dilute stock solution or using a different solvent system if your experimental design allows.[6] Always ensure you are using anhydrous DMSO.[1]

Q5: How should I prepare this compound for in vivo studies?

A5: For in vivo experiments, working solutions should be prepared fresh on the day of use.[1] Due to the low aqueous solubility of this compound, a co-solvent system is typically required. Commonly used formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2][3]

  • 10% DMSO and 90% Corn Oil.[1][3]

When preparing these formulations, the solvents should be added sequentially, ensuring the solution is clear before adding the next component.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation in stock solution Poor solubility; use of hygroscopic DMSO; compound degradation.Use newly opened, anhydrous DMSO.[1] Try gentle warming or sonication to redissolve.[1] Prepare a more dilute stock solution.[6]
Inconsistent experimental results Degradation of stock solution due to improper storage or multiple freeze-thaw cycles; inconsistent solution preparation.Aliquot stock solutions into single-use vials.[4] Store at -80°C for long-term use.[1][2] Prepare fresh working solutions for each experiment.[1] Standardize the solution preparation protocol.[6]
Loss of compound activity in cell-based assays Degradation in culture medium; adsorption to plasticware.Assess the stability of this compound in your specific cell culture medium.[6] Consider using low-binding plates.[6]
Appearance of new peaks in HPLC/LC-MS analysis Compound degradation.Identify the degradation products to understand the degradation pathway.[6] Adjust storage conditions (e.g., protect from light, use antioxidants if applicable) to mitigate degradation.[6]

Stability of this compound Stock Solutions

The following table summarizes the recommended storage conditions and stability data for this compound.

Form Solvent Storage Temperature Stability Duration
PowderN/A-20°C3 years[3][5]
PowderN/A4°C2 years[3][5]
In SolutionDMSO-80°C6 months - 1 year[1][2][3]
In SolutionDMSO-20°C1 month[1][3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Sonicator

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder. For a 10 mM solution, you will need 4.6654 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution briefly to mix.

  • If the compound is not fully dissolved, place the vial in a sonicator bath and sonicate until the solution is clear.[1][2] Gentle warming can also be applied if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use, sterile amber vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessing the Stability of this compound Stock Solutions by HPLC

Objective: To determine the degradation of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and system)

  • Incubators or refrigerators set to desired temperatures (e.g., 4°C, room temperature, -20°C, -80°C)

Procedure:

  • Time Point 0 (T=0) Analysis: Immediately after preparing the stock solution, dilute an aliquot to a working concentration (e.g., 10 µM) in the mobile phase. Inject this sample into the HPLC system to obtain the initial peak area of the parent compound. This will serve as the 100% reference.

  • Sample Storage: Aliquot the remaining stock solution into separate vials for each time point and storage condition to be tested.

  • Incubation: Place the vials at the different storage temperatures.

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 weeks), retrieve one vial from each storage condition.

  • Sample Preparation and Analysis: Prepare the sample for HPLC analysis as done for the T=0 sample. Analyze the sample by HPLC.

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of the remaining compound relative to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[6]

Visualizations

This compound Mechanism of Action

This compound is an agonist of the Orexin 2 Receptor (OX2R), which is a G-protein coupled receptor (GPCR).[1][7] The binding of this compound to OX2R is expected to activate downstream signaling cascades, primarily through Gq/11 and Gi/o proteins, leading to an increase in intracellular calcium levels and subsequent neuronal excitation.[8]

Suntinorexton_Signaling_Pathway cluster_cell_membrane Cell Membrane Suntinorexton This compound OX2R OX2R (GPCR) Suntinorexton->OX2R Binds to G_protein Gq/11, Gi/o OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Leads to Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Results in

Simplified signaling pathway of this compound.
Experimental Workflow for Stability Assessment

The following diagram illustrates a generalized workflow for assessing the stability of this compound stock solutions.

Stability_Assessment_Workflow start Prepare this compound Stock Solution in DMSO t0_analysis T=0 Analysis (HPLC/LC-MS) start->t0_analysis aliquot Aliquot Solution for Different Storage Conditions start->aliquot storage Store at Various Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage time_points Analyze at Predetermined Time Points storage->time_points data_analysis Quantify Parent Compound and Analyze Degradation time_points->data_analysis end Determine Shelf-Life data_analysis->end

Workflow for assessing the stability of a compound in solution.

References

Validation & Comparative

Orexin-2 Receptor Agonists in the Treatment of Narcolepsy: A Comparative Analysis of (R,R)-Suntinorexton and TAK-994

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy and underlying mechanisms of two prominent orexin-2 receptor agonists, (R,R)-Suntinorexton (also known as oveporexton or TAK-861) and the discontinued (B1498344) TAK-994, reveals significant advancements in the therapeutic landscape for narcolepsy. While both compounds have demonstrated the potential to address the core symptoms of this debilitating sleep disorder, their clinical journeys and safety profiles have diverged significantly.

This guide provides a comprehensive comparison of the available efficacy data for this compound and TAK-994, supported by experimental protocols and a visualization of the relevant signaling pathway. The information is intended for researchers, scientists, and drug development professionals engaged in the study of sleep disorders and G-protein coupled receptor (GPCR) pharmacology.

Efficacy Comparison

The following table summarizes the key efficacy data from clinical trials of TAK-994 and this compound (oveporexton/TAK-861) in patients with narcolepsy type 1 (NT1). It is important to note that direct head-to-head comparison trials are not available; the data is derived from separate clinical studies.

Efficacy EndpointTAK-994 (Phase 2)This compound (oveporexton/TAK-861) (Phase 2b & 3)
Primary Endpoint
Change from Baseline in Mean Sleep Latency on Maintenance of Wakefulness Test (MWT)Statistically significant, dose-dependent improvements. At week 8, least-squares mean changes from baseline were 23.9 min (30mg), 27.4 min (90mg), and 32.6 min (180mg) vs. -2.5 min for placebo[1][2].Statistically significant improvements across all doses compared to placebo (p ≤0.001)[3][4]. Mean sleep latency reached values consistent with those of healthy individuals[3][4].
Key Secondary Endpoints
Change from Baseline in Epworth Sleepiness Scale (ESS) ScoreDose-dependent improvements observed[1].Significant reductions in ESS scores across all doses compared to placebo[3].
Change in Weekly Cataplexy RateReduced or abolished at all doses compared to placebo[5][6].Significant reductions in weekly cataplexy rate across all doses compared to placebo[3].
Overall Outcome Development terminated due to hepatotoxicity[5][6][7].Phase 3 trials met all primary and secondary endpoints, demonstrating a favorable safety and tolerability profile[8][9][10]. Regulatory submissions are being advanced[8].

Experimental Protocols

The clinical efficacy of both TAK-994 and this compound was primarily assessed through randomized, double-blind, placebo-controlled clinical trials in patients with narcolepsy type 1. The key methodologies employed in these trials are outlined below.

Maintenance of Wakefulness Test (MWT)

The MWT is an objective measure of the ability to stay awake during the day. The protocol typically involves:

  • Patient Preparation: Patients are instructed to maintain a regular sleep-wake schedule for at least a week prior to the test. Any medications that could affect sleep are discontinued.

  • Test Conditions: The test is conducted in a quiet, dark room. Patients are seated in a comfortable chair and instructed to try to remain awake for as long as possible without using any extraordinary measures.

  • Test Sessions: The test consists of four 40-minute trials conducted at two-hour intervals throughout the day.

  • Data Recording: Sleep onset is determined by polysomnography, which records brain waves (EEG), eye movements (EOG), and muscle activity (EMG).

  • Outcome Measure: The primary outcome is the mean sleep latency, which is the average time it takes for the patient to fall asleep across the four trials. An increase in mean sleep latency indicates improved wakefulness.

Epworth Sleepiness Scale (ESS)

The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight different situations.

  • Questionnaire: Patients rate their chance of dozing on a scale of 0 to 3 for each situation (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).

  • Scoring: The scores for each situation are summed to produce a total score ranging from 0 to 24.

  • Interpretation: A score of 10 or higher is indicative of excessive daytime sleepiness. A decrease in the ESS score suggests an improvement in subjective sleepiness.

Cataplexy Rate Assessment

Cataplexy, a sudden loss of muscle tone triggered by strong emotions, is a hallmark symptom of narcolepsy type 1.

  • Patient Diary: Patients are asked to maintain a daily diary to record the frequency and severity of cataplexy attacks.

  • Data Collection: The number of cataplexy episodes per week is calculated based on the patient's diary entries.

  • Outcome Measure: A reduction in the weekly cataplexy rate is a key indicator of treatment efficacy.

Signaling Pathway and Experimental Workflow

Orexin-2 receptor (OX2R) agonists like this compound and TAK-994 exert their therapeutic effects by mimicking the action of the endogenous neuropeptide orexin-A, which is deficient in individuals with narcolepsy type 1. The binding of these agonists to OX2R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that promote wakefulness.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin (B13118510) Agonist Orexin Agonist OX2R OX2R Orexin Agonist->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: Simplified signaling pathway of an orexin-2 receptor agonist.

The preclinical and clinical development of a novel orexin agonist follows a structured workflow to assess its efficacy and safety.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Receptor Binding & Functional Assays animal_models Efficacy in Animal Models of Narcolepsy (e.g., orexin/ataxin-3 mice) in_vitro->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd tox Toxicology Studies pk_pd->tox phase1 Phase 1: Safety & Tolerability in Healthy Volunteers tox->phase1 phase2 Phase 2: Efficacy & Dose-Ranging in Patients with Narcolepsy phase1->phase2 phase3 Phase 3: Large-Scale Efficacy & Safety Confirmation phase2->phase3 regulatory Regulatory Submission & Approval phase3->regulatory

Figure 2: Generalized experimental workflow for orexin agonist development.

Conclusion

The development of orexin-2 receptor agonists represents a significant step forward in the treatment of narcolepsy, a condition caused by a deficiency in orexin signaling. While the initial promise of TAK-994 was curtailed by safety concerns, the subsequent development of this compound (oveporexton/TAK-861) has reinvigorated the field. The robust efficacy and favorable safety profile demonstrated in the Phase 3 trials of this compound highlight its potential to become a foundational therapy for individuals with narcolepsy type 1, offering a targeted approach to address the underlying pathophysiology of the disease. Continued research and long-term safety data will be crucial in fully establishing the role of this new class of therapeutics in clinical practice.

References

Validating Brain Target Engagement of (R,R)-Suntinorexton: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R,R)-Suntinorexton (also known as TAK-861) is a novel, orally available, selective orexin (B13118510) type 2 receptor (OX2R) agonist currently under investigation for the treatment of narcolepsy type 1 (NT1).[1][2][3][4] NT1 is a chronic neurological disorder characterized by the loss of orexin-producing neurons, leading to excessive daytime sleepiness and cataplexy.[1][3] By selectively activating OX2R, this compound aims to compensate for the endogenous orexin deficiency and restore wakefulness.

This guide provides a comparative overview of methods to validate the target engagement of this compound in the brain, comparing its profile with other orexin receptor modulators. We present available experimental data, detailed protocols for key validation techniques, and visual diagrams to elucidate signaling pathways and experimental workflows.

Comparative Analysis of Orexin Receptor Modulators

The therapeutic landscape for orexin system disorders includes both agonists and antagonists. Validating target engagement is crucial for understanding the dose-response relationship and predicting clinical efficacy.

CompoundMechanism of ActionTarget Engagement DataKey Findings
This compound (TAK-861) Selective OX2R AgonistPreclinical (in vitro): Activates OX2R with a half-maximal effective concentration (EC50) of 2.5 nM.[1][4] Preclinical (in vivo): Promotes wakefulness at 1 mg/kg in mice and monkeys.[1][4] Ameliorates wakefulness fragmentation and cataplexy-like episodes in mouse models of NT1.[1] Clinical (Phase 2b): Statistically significant and clinically meaningful improvements in wakefulness (Maintenance of Wakefulness Test) and reductions in cataplexy (Weekly Cataplexy Rate) in patients with NT1.[2][3]Demonstrates potent and selective agonism at OX2R, leading to robust wake-promoting effects in both preclinical models and human patients.
Danavorexton (B3325393) (TAK-925) Selective OX2R AgonistPreclinical: Promotes wakefulness and ameliorates wakefulness fragmentation in a mouse model of NT1.[5] Clinical: Reduces opioid-induced respiratory depression and sedation in healthy volunteers.[6] In adults with idiopathic hypersomnia, a single intravenous infusion improved scores on the Maintenance of Wakefulness Test, Karolinska Sleepiness Scale, and Psychomotor Vigilance Task.[7]Provides symptomatic improvement in preclinical narcolepsy models and demonstrates wake-promoting effects in humans.
Suvorexant Dual Orexin Receptor Antagonist (DORA)Preclinical: Sleep-promoting efficacy in rats and dogs is achieved at plasma exposures corresponding to OX2R occupancies of 65% to 80%.[8][9]Efficacy is dependent on reaching a threshold of OX2R occupancy.
Lemborexant Dual Orexin Receptor Antagonist (DORA)Preclinical: Binds and dissociates rapidly from orexin receptors.[10] Promotes both non-REM and REM sleep in mice.[10] Clinical: Approved for the treatment of insomnia.[11][12]Effective in treating insomnia by blocking both OX1R and OX2R.

Methodologies for Validating Target Engagement in the Brain

Directly measuring the binding of a drug to its target in the human brain is challenging, particularly for orexin receptors due to the lack of validated PET tracers. Therefore, a combination of direct and indirect methods is employed.

Positron Emission Tomography (PET) Imaging

PET imaging is a powerful technique for quantifying receptor occupancy in vivo. However, the development of suitable PET radioligands for orexin receptors has been challenging, with many candidates showing low brain uptake or high non-specific binding.[13][14]

Experimental Protocol: Orexin Receptor PET Imaging (General Approach)

  • Radioligand Synthesis: A suitable orexin receptor antagonist or agonist is labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

  • Animal Studies: The radiolabeled compound is administered to animals (e.g., rats, non-human primates).

  • PET Scanning: Dynamic PET scans are acquired to measure the uptake and distribution of the radioligand in the brain.

  • Blocking Studies: To determine specific binding, a separate cohort of animals is pre-treated with an unlabeled version of the drug or a different receptor ligand before the radioligand is administered. A reduction in the PET signal in the pre-treated animals indicates specific binding to the target receptor.

  • Data Analysis: Time-activity curves are generated for different brain regions to calculate binding potential, a measure of receptor density and affinity.

Functional Magnetic Resonance Imaging (fMRI)

fMRI can provide indirect evidence of target engagement by measuring changes in brain activity in regions known to be modulated by the orexin system. While not a direct measure of receptor binding, a drug-induced change in the fMRI signal in relevant brain circuits can infer that the drug is interacting with its target.

Experimental Protocol: Task-Based fMRI for an Orexin Agonist

  • Study Design: A double-blind, placebo-controlled, crossover design is often employed.

  • Participant Selection: Healthy volunteers or patients with narcolepsy are recruited.

  • Task Selection: A cognitive task known to engage brain regions rich in orexin receptors (e.g., hypothalamus, locus coeruleus) is selected. This could include tasks assessing attention, arousal, or reward processing.

  • fMRI Acquisition: Participants perform the task in the MRI scanner before and after administration of this compound or placebo. High-resolution fMRI data are acquired.

  • Data Analysis:

    • Preprocessing: fMRI data are corrected for motion, slice timing, and normalized to a standard brain template.

    • Statistical Analysis: A general linear model is used to identify brain regions showing a significant change in activity in response to the task. The effect of the drug is assessed by comparing the activation patterns between the drug and placebo conditions.

    • Interpretation: Increased activation in wake-promoting centers following administration of this compound would be consistent with target engagement.

Cerebrospinal Fluid (CSF) Biomarkers

Measurement of orexin-A (hypocretin-1) levels in the CSF is a well-established biomarker for the diagnosis of narcolepsy type 1, with low levels being a key diagnostic criterion.[15] While an agonist like this compound would not be expected to change the low endogenous orexin levels in NT1 patients, monitoring other downstream CSF biomarkers could provide evidence of target engagement.

Experimental Protocol: CSF Orexin-A Measurement via Radioimmunoassay (RIA)

  • CSF Collection: CSF is collected from patients via lumbar puncture.

  • Sample Preparation: CSF samples are stored at -80°C until analysis.

  • Radioimmunoassay:

    • A standard curve is prepared using known concentrations of orexin-A.

    • Patient CSF samples, standards, and controls are incubated with a specific primary antibody against orexin-A and a radiolabeled orexin-A tracer (e.g., I-125 orexin-A).

    • A secondary antibody is added to precipitate the antigen-antibody complexes.

    • The radioactivity of the pellets is measured using a gamma counter.

  • Data Analysis: The concentration of orexin-A in the patient samples is determined by comparing their radioactivity to the standard curve.

Note: A newer, more specific mass spectrometry-based method for quantifying orexin-A and its fragments in CSF has also been developed.[16][17]

Visualizing Pathways and Processes

Orexin 2 Receptor (OX2R) Signaling Pathway

OX2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OX2R OX2R This compound->OX2R Binds and Activates Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC PLC Gq->PLC Activates AC AC Gi->AC Inhibits Gs->AC Activates PKC PKC PLC->PKC Activates Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Leads to cAMP ↑ cAMP AC->cAMP Produces Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion PKC->Neuronal_Excitation PKA PKA PKA->Neuronal_Excitation Ca_release->Neuronal_Excitation cAMP->PKA Activates

Caption: Simplified signaling pathway of the Orexin 2 Receptor (OX2R) upon activation by this compound.

Experimental Workflow for fMRI Target Engagement Study

fMRI_Workflow cluster_prep Preparation cluster_analysis Data Analysis Recruitment Recruit Participants (Healthy Volunteers or NT1 Patients) Screening Screening & Consent Recruitment->Screening Baseline_Scan1 Baseline fMRI Scan (Cognitive Task) Screening->Baseline_Scan1 Admin1 Administer Placebo or This compound Baseline_Scan1->Admin1 Post_Scan1 Post-dose fMRI Scan (Cognitive Task) Admin1->Post_Scan1 Washout Washout Period Post_Scan1->Washout Preprocessing fMRI Data Preprocessing Baseline_Scan2 Baseline fMRI Scan (Cognitive Task) Washout->Baseline_Scan2 Admin2 Administer Crossover Treatment (Drug or Placebo) Baseline_Scan2->Admin2 Post_Scan2 Post-dose fMRI Scan (Cognitive Task) Admin2->Post_Scan2 Stats Statistical Analysis (Compare Drug vs. Placebo) Preprocessing->Stats Interpretation Interpretation of Target Engagement Stats->Interpretation

Caption: Crossover experimental workflow for a functional MRI (fMRI) study to assess target engagement.

Logical Relationship of Target Engagement Validation Methods

TE_Validation_Logic cluster_direct Direct Evidence cluster_indirect Indirect Evidence Target OX2R Target Engagement in the Brain PET PET Receptor Occupancy Target->PET Directly Measures fMRI fMRI Brain Activity Target->fMRI Inferred from CSF CSF Biomarkers Target->CSF Inferred from Efficacy Clinical Efficacy (e.g., MWT, WCR) Target->Efficacy Inferred from PET->Target Confirms fMRI->Target Supports CSF->Target Supports Efficacy->Target Supports

Caption: Logical relationship between direct and indirect methods for validating target engagement.

References

Cross-Validation of (R,R)-Suntinorexton's Orexin Receptor Agonism Across Diverse Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

(R,R)-Suntinorexton , an enantiomer of the selective orexin (B13118510) 2 receptor (OX2R) agonist Suntinorexton (also known as TAK-861), is a promising therapeutic candidate for treating narcolepsy and other sleep-wake disorders. Its efficacy and selectivity are validated through a series of cross-disciplinary assays, each providing a unique lens to evaluate its pharmacological profile. This guide provides a comparative analysis of this compound's effects, presenting supporting experimental data from various in vitro and in vivo assays and comparing its performance with other notable orexin receptor agonists.

Comparative Analysis of Orexin Receptor Agonists

The therapeutic potential of this compound is best understood in the context of other orexin agonists. The following table summarizes the in vitro potency of Suntinorexton (TAK-861) and two other key orexin agonists, Danavorexton (TAK-925) and TAK-994, highlighting their selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R).

CompoundTargetEC50 (nM)Selectivity (OX1R/OX2R)Reference
Suntinorexton (TAK-861) OX2R 2.5 >3000-fold [1]
OX1R7500[1]
Danavorexton (TAK-925)OX2R5.5>5000-fold
TAK-994OX2RNot explicitly statedSelective for OX2R[2][3]

In Vitro Characterization of this compound's Bioactivity

The initial assessment of this compound's pharmacological activity relies on cell-based in vitro assays designed to measure its ability to activate orexin receptors.

Calcium Mobilization Assay

A fundamental assay to determine the potency and efficacy of G protein-coupled receptor (GPCR) agonists is the calcium mobilization assay. Orexin receptors, upon activation, trigger a signaling cascade that results in the release of intracellular calcium stores. This change in intracellular calcium concentration is a direct measure of receptor activation.

Suntinorexton (TAK-861) has been shown to be a potent and highly selective agonist for the human orexin 2 receptor (hOX2R) in calcium mobilization assays. It activates hOX2R with a half-maximal effective concentration (EC50) of 2.5 nM. In contrast, its activity at the human orexin 1 receptor (hOX1R) is significantly lower, with an EC50 of 7,500 nM, demonstrating over 3000-fold selectivity for OX2R.[1]

Electrophysiology Assays

Patch-clamp electrophysiology on neurons that express orexin receptors provides a more direct measure of the functional consequences of receptor activation at the cellular level. Agonist binding to orexin receptors typically leads to neuronal depolarization and an increase in firing rate, which are critical for promoting wakefulness. While specific electrophysiology data for this compound is not publicly available, studies on orexin neurons have demonstrated that orexin receptor activation leads to direct depolarization and increased firing rates.[4]

In Vivo Efficacy in Animal Models

The ultimate validation of an orexin agonist's therapeutic potential comes from in vivo studies in animal models that replicate key aspects of human sleep disorders, such as narcolepsy.

Electroencephalography (EEG) and Electromyography (EMG) Analysis

In vivo studies in mice and monkeys utilize EEG to monitor brain wave activity and EMG to measure muscle tone, allowing for the precise determination of sleep-wake states. Administration of Suntinorexton (TAK-861) has been shown to significantly promote wakefulness in these models. In wild-type mice, oral administration of TAK-861 during their sleep phase dose-dependently increased wakefulness.[1] Similarly, in a narcoleptic mouse model (orexin/ataxin-3 mice), TAK-861 was effective in consolidating wakefulness and reducing cataplexy-like episodes.[1]

The table below summarizes the in vivo effects of Suntinorexton and a comparator, TAK-994, on wakefulness in a mouse model of narcolepsy.

CompoundAnimal ModelDoseEffect on WakefulnessReference
Suntinorexton (TAK-861) Orexin/ataxin-3 mice1 mg/kgIncreased wakefulness and suppressed cataplexy-like episodes[1]
TAK-994Orexin/ataxin-3 miceNot specifiedIncreased wakefulness and suppressed cataplexy-like episodes[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided.

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling OX2R OX2R Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation Leads to Suntinorexton This compound Suntinorexton->OX2R Binds to Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Ca_Assay Calcium Mobilization Assay (CHO cells expressing hOX2R) Potency Potency Ca_Assay->Potency Determine EC50 & Selectivity Electro_Assay Patch-Clamp Electrophysiology (Orexin Neurons) Function Function Electro_Assay->Function Measure Neuronal Firing Animal_Model Narcoleptic Mouse Model (e.g., orexin/ataxin-3) EEG_EMG EEG/EMG Recording & Analysis Animal_Model->EEG_EMG Monitor Sleep-Wake States Efficacy Efficacy EEG_EMG->Efficacy Assess Wake-Promoting Effects Compound This compound Compound->Ca_Assay Test Compound Compound->Electro_Assay Test Compound Compound->Animal_Model Administer

References

Comparative Analysis of OX2R Agonists on Sleep Architecture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Orexin-2 Receptor (OX2R) agonists on sleep architecture, supported by experimental data.

The orexin (B13118510) system, comprising orexins A and B and their receptors OX1R and OX2R, is a key regulator of wakefulness. OX2R, in particular, plays a pivotal role in promoting and maintaining arousal. Consequently, agonists targeting OX2R are under investigation as potential therapies for disorders of excessive sleepiness, such as narcolepsy. This guide offers a comparative analysis of prominent OX2R agonists based on their effects on sleep architecture as demonstrated in preclinical and clinical studies.

Quantitative Analysis of Sleep Architecture

The following tables summarize the quantitative effects of various OX2R agonists on sleep-wake states. The data is primarily derived from preclinical studies in rodent models, a common platform for initial efficacy testing of such compounds.

Table 1: Effects of TAK-994 on Sleep/Wake States in Orexin/Ataxin-3 Mice

Treatment Group% Time in Wakefulness% Time in NREM Sleep% Time in REM SleepStudy Duration
Vehicle (Control)BaselineBaselineBaseline14 days
TAK-994 (Day 1)Significantly IncreasedSignificantly DecreasedSignificantly Decreased14 days
TAK-994 (Day 14)Significantly IncreasedSignificantly DecreasedSignificantly Decreased14 days

Data from a study in orexin/ataxin-3 mice, a model for narcolepsy.[1][2] On day 1, oral administration of TAK-994 significantly increased wakefulness time, accompanied by a decrease in non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time compared to the control group.[1][2] These effects were maintained after 14 days of chronic dosing, with no rebound sleep observed during the subsequent sleep phase.[1][2]

Table 2: Effects of Danavorexton (B3325393) (TAK-925) on Sleep/Wake States in Orexin/Ataxin-3 Mice

Treatment GroupTotal Wakefulness TimeNREM Sleep TimeREM Sleep TimeStudy Duration
Vehicle (Control)BaselineBaselineBaselineSingle Dose
Danavorexton (1, 3, 10 mg/kg SC)Significantly IncreasedConcomitant DecreaseConcomitant DecreaseSingle Dose

Data from a study in orexin/ataxin-3 mice.[3][4] Subcutaneous administration of danavorexton at doses of 1, 3, and 10 mg/kg significantly increased total wakefulness time during the first hour after administration.[3][4] This was associated with a concurrent decrease in total NREM and REM sleep time.[3][4]

Table 3: Effects of YNT-185 on Sleep/Wake States in Wild-Type Mice

Treatment GroupWake TimeNREM Sleep TimeREM Sleep TimeStudy Duration
Vehicle (Control)BaselineBaselineBaselineSingle Dose
YNT-185 (i.p.)Significantly IncreasedDecreaseDecreaseSingle Dose

Data from a study in wild-type mice.[5] Intraperitoneal (i.p.) administration of YNT-185 in wild-type mice led to an increase in wake time, accompanied by decreases in both NREM and REM sleep.[5] No noticeable rebound sleep was observed after administration.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.

Preclinical Evaluation of OX2R Agonists in Rodent Models

Animal Models: Studies on TAK-994 and danavorexton utilized orexin/ataxin-3 transgenic mice, a model that exhibits narcolepsy-like symptoms due to the progressive loss of orexin neurons.[1][2][3][4] Studies on YNT-185 were conducted in wild-type C57BL/6J mice.[5]

Surgical Implantation for EEG/EMG Recordings: For the assessment of sleep-wake states, mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.

  • Anesthesia: Mice are anesthetized, typically with isoflurane (B1672236) or a ketamine/xylazine cocktail.

  • Electrode Placement: Stainless steel screw electrodes for EEG are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices). For EMG recordings, multi-stranded stainless-steel wires are inserted into the nuchal (neck) muscles. A reference electrode is also placed, often over the cerebellum.

  • Headmount: The electrodes are connected to a headmount which is then secured to the skull using dental cement.

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery before any experimental procedures.

EEG/EMG Recording and Analysis:

  • Acclimatization: Mice are habituated to the recording chambers and tethered recording cables to minimize stress.

  • Data Acquisition: EEG and EMG signals are continuously recorded, typically for 24 hours, to establish a baseline. Following drug administration, recordings are continued to assess the compound's effects. The signals are amplified, filtered (e.g., 0.5-30 Hz for EEG, 10-100 Hz for EMG), and digitized.

  • Sleep Stage Scoring: The recorded data is segmented into epochs (typically 10-30 seconds). Each epoch is manually or semi-automatically scored as one of three states: wakefulness, NREM sleep, or REM sleep, based on the characteristic EEG and EMG patterns.

    • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

    • NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.

    • REM Sleep: Characterized by low-amplitude, mixed-frequency EEG (with a prominent theta rhythm) and muscle atonia (very low EMG activity).

Drug Administration:

  • TAK-994: Administered orally three times a day at specific zeitgeber times (ZT12, ZT15, and ZT18) for 14 days in the chronic dosing study.[1][2]

  • Danavorexton (TAK-925): Administered as a single subcutaneous (SC) injection.[3][4]

  • YNT-185: Administered as a single intraperitoneal (i.p.) injection.[5]

Clinical Evaluation of OX2R Agonists

Polysomnography (PSG) in Healthy Volunteers: In early-phase clinical trials, the effects of OX2R agonists on sleep are assessed in healthy volunteers using polysomnography (PSG).

  • Procedure: PSG is the gold standard for sleep assessment and involves the monitoring of multiple physiological parameters overnight in a sleep laboratory.[6] This includes EEG, electrooculography (EOG) to detect eye movements, EMG of chin and leg muscles, electrocardiogram (ECG), respiratory effort, airflow, and blood oxygen saturation.[6]

  • Data Analysis: The PSG data is scored in 30-second epochs according to established criteria (e.g., American Academy of Sleep Medicine standards) to determine sleep stages (N1, N2, N3/SWS, and REM), sleep latency, wake after sleep onset (WASO), and total sleep time.[7][8]

Maintenance of Wakefulness Test (MWT): The MWT is a key objective measure of the ability to stay awake and is frequently used in clinical trials for narcolepsy.

  • Procedure: Participants are asked to sit quietly in a dimly lit, comfortable room and try to remain awake for a series of trials (typically four trials at 2-hour intervals).

  • Measurement: The primary endpoint is the sleep latency, i.e., the time it takes for the participant to fall asleep. Longer sleep latencies indicate improved wakefulness.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

OX2R_Signaling_Pathway Orexin_Agonist OX2R Agonist OX2R OX2R Orexin_Agonist->OX2R Binds to Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decrease ↓ cAMP AC->cAMP_decrease DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Neuronal_Excitation Neuronal Excitation (Wakefulness) PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation Preclinical_Experimental_Workflow A Animal Model Selection (e.g., Orexin/Ataxin-3 Mice) B EEG/EMG Electrode Implantation Surgery A->B C Surgical Recovery & Acclimatization B->C D Baseline EEG/EMG Recording (24 hours) C->D E OX2R Agonist Administration D->E F Post-Dosing EEG/EMG Recording E->F G Sleep Stage Scoring (Wake, NREM, REM) F->G H Data Analysis & Comparison G->H

References

(R,R)-Suntinorexton: A Comparative Guide to its G-Protein Coupled Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of (R,R)-Suntinorexton (also known as TAK-925) against other G-protein coupled receptors (GPCRs). The information presented is based on available experimental data to offer an objective assessment of its performance relative to other potential targets.

This compound is a potent and selective agonist for the orexin (B13118510) 2 receptor (OX2R), a GPCR primarily expressed in the brain that plays a crucial role in regulating wakefulness.[1][2] Its high selectivity is a key attribute, minimizing the potential for off-target effects that can arise from interactions with other GPCRs.

Quantitative Selectivity Profile

This compound demonstrates exceptional selectivity for the human orexin 2 receptor (OX2R) over the human orexin 1 receptor (OX1R), the most closely related GPCR. While comprehensive screening data against a wider panel of GPCRs is not publicly available in quantitative format, one key study notes that the compound "showed good selectivity against 106 off-target enzymes and receptors"[1][3]. The table below summarizes the publicly available quantitative data comparing its activity at OX2R and OX1R.

ReceptorAssay TypeParameterValueSelectivity (OX1R/OX2R)
Human OX2RCalcium MobilizationEC505.5 nM[4]>5,000-fold[4]
Human OX1RCalcium MobilizationEC50>100,000 nM[1]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency.

Orexin 2 Receptor (OX2R) Signaling Pathway

The binding of this compound to the orexin 2 receptor initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G-protein subtypes, primarily Gq, but also Gi/o and Gs, leading to the activation of various downstream effectors. The diagram below illustrates the primary Gq-mediated signaling pathway.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R Gq Gq OX2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Suntinorexton This compound Suntinorexton->OX2R Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->Downstream

OX2R Gq-mediated signaling pathway.

Experimental Methodologies

The selectivity of this compound is determined through a combination of in vitro binding and functional assays. Below are detailed protocols for the key experimental approaches used to assess GPCR activity and selectivity.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Experimental Workflow:

Binding_Assay_Workflow prep 1. Membrane Preparation (Cells expressing target GPCR) incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate 3. Separation (Bound vs. Free Radioligand via filtration) incubate->separate quantify 4. Quantification (Scintillation counting of bound radioligand) separate->quantify analyze 5. Data Analysis (Calculation of IC50 and Ki values) quantify->analyze

Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably or transiently expressing the GPCR of interest. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction, which is then resuspended in an appropriate assay buffer.

  • Incubation: The membrane preparation is incubated in a multi-well plate with a known concentration of a specific radioligand (e.g., [³H]-labeled antagonist) and varying concentrations of the test compound, this compound.

  • Separation: Following incubation to allow binding to reach equilibrium, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining functional activity, EC50)

This functional assay measures the increase in intracellular calcium concentration following GPCR activation, particularly for Gq-coupled receptors.

Protocol:

  • Cell Culture and Plating: Cells (e.g., CHO-K1) stably expressing the human orexin 2 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each concentration of the test compound is used to generate a dose-response curve, from which the EC50 value is calculated.

Conclusion

The available data strongly indicate that this compound is a highly selective agonist for the orexin 2 receptor. Its greater than 5,000-fold selectivity over the closely related orexin 1 receptor, combined with reports of good selectivity against a broad panel of other GPCRs and enzymes, underscores its potential as a targeted therapeutic agent with a reduced likelihood of off-target side effects. The experimental protocols outlined provide a basis for the standardized assessment of its selectivity profile. Further publication of broad panel screening data would provide a more complete quantitative comparison against other GPCRs.

References

Assessing the Toxicity of (R,R)-Suntinorexton in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of (R,R)-Suntinorexton, a selective orexin (B13118510) type 2 receptor (OX2R) agonist, against other representative orexin receptor agonists. The data presented herein is compiled from publicly available literature and serves as a reference for in vitro toxicity assessment.

This compound is an investigational compound being evaluated for the treatment of narcolepsy.[1] As with any novel therapeutic agent, a thorough understanding of its safety profile, including its effects on cell viability, is crucial. This document outlines the methodologies for assessing cytotoxicity and presents a comparative summary to aid in preclinical safety evaluation.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other orexin receptor agonists in commonly used cell lines. Lower IC50 values are indicative of higher cytotoxicity.

CompoundMechanism of ActionCell LineIC50 (µM)Assay TypeReference
This compound Selective OX2R AgonistSH-SY5YData Not Available--
HEK293Data Not Available--
CHO-K1Data Not Available--
Orexin-AOX1R and OX2R AgonistSH-SY5Y> 100 (aggravates toxicity in APPswe transfected cells)[2]CCK-8[2]
CHO-K1 (OX2R transfected)Induces apoptosis at 0.1 µMAnnexin-V[3]
A Representative Orexin Receptor Antagonist (for context)Orexin Receptor AntagonistCHO-K1> 100MTT[4]

Note: Specific cytotoxicity data for this compound is not currently available in the public domain. The table highlights this data gap and provides context with data from the endogenous ligand, Orexin-A, and a representative antagonist.

Signaling Pathways and Experimental Workflow

To understand the potential mechanisms of cytotoxicity and the methods used to assess it, the following diagrams illustrate the relevant biological pathways and experimental procedures.

G cluster_0 Suntinorexton This compound OX2R Orexin 2 Receptor (OX2R) Suntinorexton->OX2R binds & activates Gq Gq Protein OX2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers Apoptosis Apoptosis Ca_release->Apoptosis can lead to

Caption: Orexin 2 Receptor signaling pathway which can lead to apoptosis.

G cluster_workflow Cytotoxicity Assay Workflow plate_cells 1. Plate Cells (e.g., SH-SY5Y, HEK293) in 96-well plates add_compounds 2. Add Compounds This compound & alternatives) at various concentrations plate_cells->add_compounds incubate 3. Incubate (e.g., 24, 48, 72 hours) add_compounds->incubate add_reagent 4. Add Cytotoxicity Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure 5. Measure Signal (Absorbance or Luminescence) add_reagent->measure analyze 6. Analyze Data (Calculate IC50 values) measure->analyze

Caption: General workflow for an in vitro cytotoxicity assessment.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cytotoxicity data. Below are standard protocols for commonly employed assays.

1. Cell Culture

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Maintain in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HEK293 (Human Embryonic Kidney): Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

    • CHO-K1 (Chinese Hamster Ovary): Grow in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 24 to 72 hours at 37°C.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.[4]

3. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Procedure:

    • Follow steps 1-3 of the MTT assay protocol.

    • Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Determine the IC50 value by plotting the luminescent signal against the concentration of the compound.

4. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Procedure:

    • Seed cells in a 6-well plate and treat with test compounds for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

References

Head-to-Head Comparison of Orexin Receptor Modulators: (R,R)-Suntinorexton and Other Key Orexins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The discovery of the orexin (B13118510) neuropeptide system has revolutionized our understanding of sleep-wake regulation and has led to the development of a new class of therapeutics targeting orexin receptors. This guide provides a head-to-head comparison of (R,R)-Suntinorexton (also known as TAK-861 or oveporexton), a selective orexin type 2 receptor (OX2R) agonist, with other key orexin modulators. The comparison includes another investigational OX2R agonist, danavorexton (B3325393) (TAK-925), and the approved dual orexin receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacological, pharmacokinetic, and preclinical efficacy data available for these compounds.

Introduction to the Orexin System and its Therapeutic Targeting

The orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological functions.[1] Loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] This understanding has paved the way for two distinct therapeutic strategies: orexin receptor agonism to compensate for the orexin deficiency in narcolepsy, and orexin receptor antagonism to suppress the wake-promoting signals for the treatment of insomnia.[1][3]

This compound is a novel, orally available, selective OX2R agonist currently in late-stage clinical development for the treatment of narcolepsy.[4][5] Its high selectivity for OX2R is believed to be key to its therapeutic effect in promoting wakefulness.[6] This guide will compare its profile with that of other orexin-targeted compounds to provide a clear perspective on the current landscape of orexin-based therapeutics.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators. Data has been compiled from various preclinical and clinical studies. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.

Table 1: In Vitro Receptor Potency and Selectivity
CompoundClassTarget(s)Potency (Human Receptors)Selectivity
This compound (TAK-861) OX2R AgonistOX2REC50: 2.5 nM[2][6]>3,000-fold for OX2R over OX1R[6]
Danavorexton (TAK-925) OX2R AgonistOX2REC50: 5.5 nM[7][8]>5,000-fold for OX2R over OX1R[8]
Suvorexant DORAOX1R, OX2RKi: 0.55 nM (OX1R), 0.35 nM (OX2R)[9]Dual antagonist
Lemborexant DORAOX1R, OX2RPreferential affinity for OX2R[10]Dual antagonist
Daridorexant DORAOX1R, OX2RKi: 0.47 nM (OX1R), 0.93 nM (OX2R)Dual antagonist
Table 2: Pharmacokinetic Properties
CompoundAdministration RouteHalf-life (t1/2)Time to Max Concentration (Tmax)Key Metabolic Pathways
This compound (TAK-861) OralNot explicitly statedNot explicitly statedNot explicitly stated
Danavorexton (TAK-925) Intravenous~3.3–5.1 h[11]N/ANot explicitly stated
Suvorexant Oral~12 hours[9]~3 hours[9]Primarily CYP3A4[12][13]
Lemborexant Oral17-19 hours1-3 hoursPrimarily CYP3A4[13]
Daridorexant Oral~8 hours1-2 hoursPrimarily CYP3A4[12][13]

Signaling Pathways and Experimental Workflows

Orexin Receptor Signaling Pathways

The following diagram illustrates the distinct signaling pathways of orexin receptor agonists and antagonists.

G Orexin Receptor Signaling Pathways cluster_agonist Agonist Action (this compound) cluster_antagonist Antagonist Action (DORAs) Agonist This compound OX2R_A OX2 Receptor Agonist->OX2R_A Binds and activates Gq Gq protein activation OX2R_A->Gq PLC Phospholipase C activation Gq->PLC Ca_release Increased intracellular Ca2+ PLC->Ca_release Wakefulness_A Promotion of Wakefulness Ca_release->Wakefulness_A Antagonist Suvorexant / Lemborexant / Daridorexant OX1R_An OX1 Receptor Antagonist->OX1R_An Blocks binding OX2R_An OX2 Receptor Antagonist->OX2R_An Blocks binding Orexin_peptide Orexin-A / Orexin-B Orexin_peptide->OX1R_An Endogenous ligand Orexin_peptide->OX2R_An Blocked_signaling Blocked downstream signaling OX1R_An->Blocked_signaling OX2R_An->Blocked_signaling Sleep_promotion Promotion of Sleep Blocked_signaling->Sleep_promotion

Caption: Signaling pathways for orexin receptor agonists and antagonists.

Experimental Workflow for In Vitro Functional Assay

The following diagram outlines a typical workflow for a calcium flux assay used to determine the potency of orexin receptor modulators.

G Workflow for Calcium Flux Assay start Start: CHO cells expressing orexin receptors plate_cells Plate cells in microplate start->plate_cells dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-3AM) plate_cells->dye_loading incubation Incubate to allow dye uptake dye_loading->incubation compound_addition Add test compound (agonist or antagonist) incubation->compound_addition readout Measure fluorescence changes using FLIPR compound_addition->readout analysis Data analysis: Calculate EC50/IC50 readout->analysis end End analysis->end

Caption: A generalized workflow for an in vitro calcium flux functional assay.

Experimental Workflow for In Vivo Efficacy in a Narcolepsy Model

The diagram below illustrates the workflow for assessing the efficacy of an orexin agonist in a mouse model of narcolepsy.

G Workflow for In Vivo Efficacy in a Narcolepsy Mouse Model start Start: Orexin/ataxin-3 transgenic mice surgery Surgical implantation of EEG/EMG electrodes start->surgery recovery Post-operative recovery surgery->recovery baseline Baseline EEG/EMG recording recovery->baseline dosing Administer test compound (e.g., this compound) or vehicle baseline->dosing recording Continuous EEG/EMG and video recording dosing->recording analysis Analyze sleep-wake states and cataplexy-like episodes recording->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing in a narcolepsy mouse model.

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of test compounds at human orexin receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3AM) in a buffered saline solution for approximately 1-2 hours at 37°C.[1] This allows the dye to enter the cells.

  • Compound Preparation: Test compounds are serially diluted to a range of concentrations in the assay buffer.

  • Fluorescence Measurement: The microplate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of the compound.

  • Compound Addition and Data Acquisition: The test compound is added to the wells, and the fluorescence intensity is measured in real-time to detect changes in intracellular calcium concentration. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known orexin agonist.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration, and a dose-response curve is generated to calculate the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Efficacy Model: Orexin/Ataxin-3 Transgenic Mice

Objective: To assess the wake-promoting and anti-cataplectic effects of orexin receptor agonists.

Methodology:

  • Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons leading to a narcolepsy-like phenotype with sleep-wake fragmentation and cataplexy-like episodes, are used.[2]

  • Surgical Implantation: Mice are anesthetized and surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are placed on the cortical surface, and EMG electrodes are inserted into the nuchal muscles.

  • Recovery and Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and cables.

  • Baseline Recording: Continuous 24-hour EEG/EMG and video recordings are performed to establish baseline sleep-wake patterns and the frequency of cataplexy-like episodes.

  • Drug Administration: this compound or vehicle is administered orally at the beginning of the animals' active phase (dark cycle).

  • Post-Dosing Recording: EEG/EMG and video are continuously recorded for a defined period post-dosing.

  • Data Analysis: The recorded data is scored for different sleep-wake states (wake, NREM sleep, REM sleep) and cataplexy-like episodes. The effects of the drug on total wake time, sleep architecture, and the number and duration of cataplectic events are then statistically analyzed.

Discussion and Conclusion

This compound (TAK-861) and danavorexton (TAK-925) represent a promising new class of orexin receptor agonists with high selectivity for OX2R. Preclinical data for TAK-861 demonstrates potent wake-promoting effects in animal models of narcolepsy.[2] This selective agonist approach is a direct replacement therapy for the underlying orexin deficiency in narcolepsy type 1.

In contrast, the dual orexin receptor antagonists (suvorexant, lemborexant, and daridorexant) have established efficacy in treating insomnia by suppressing the wake-promoting drive of the orexin system.[9][13] Their pharmacology is characterized by potent blockade of both OX1 and OX2 receptors. The differences in their pharmacokinetic profiles, particularly their half-lives, influence their clinical use for sleep onset and/or maintenance insomnia.[13]

For the research and drug development community, the distinct mechanisms and pharmacological profiles of these compounds offer valuable insights into the therapeutic potential of modulating the orexin system. The continued development of selective orexin agonists like this compound holds the potential to provide a much-needed, targeted therapy for narcolepsy and other disorders of hypersomnolence. Further head-to-head comparative studies will be invaluable in fully elucidating the relative merits of these different orexin-targeted therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (R,R)-Suntinorexton

Author: BenchChem Technical Support Team. Date: December 2025

(R,R)-Suntinorexton is a potent orexin (B13118510) type 2 receptor (OX2R) agonist intended for research purposes only and requires strict adherence to safety protocols to ensure the well-being of laboratory personnel and prevent environmental contamination. As a bioactive compound, it should be handled with the utmost care in a controlled laboratory setting. The following guidelines provide essential information on personal protective equipment (PPE), handling procedures, and disposal methods.

Chemical and Physical Properties

This compound is an isomer of Suntinorexton.[1] Key identification and property data are summarized below.

PropertyValue
Chemical Name N-[(2S,3S)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide
Molecular Formula C23H28F2N2O4S
Molecular Weight 466.54 g/mol [1][2]
CAS Number 2274802-89-8[2]
Appearance White to off-white solid[1]
Storage (Powder) -20°C for up to 3 years, or 4°C for up to 2 years[1]
Storage (In Solvent) -80°C for up to 6 months, or -20°C for up to 1 month[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately after known contact.
Eyes/Face Safety glasses with side shields or safety gogglesA face shield may be required for procedures with a high risk of splashing.
Body Laboratory coatA fully fastened lab coat made of a suitable material should be worn at all times. Consider a disposable gown for handling larger quantities.
Respiratory Use in a well-ventilated area. A fume hood is recommended.For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_procedure Perform Experimental Procedure prep_dissolve->exp_procedure exp_storage Store Stock Solutions Properly exp_procedure->exp_storage cleanup_decon Decontaminate Work Surfaces exp_procedure->cleanup_decon exp_storage->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Collect: Place all contaminated materials into a sealed, labeled container for disposal.

Disposal: All waste materials, including empty containers, unused product, and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or waterways. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.